molecular formula C21H18N2O B11795477 (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Numéro de catalogue: B11795477
Poids moléculaire: 314.4 g/mol
Clé InChI: PJNDLGGPUZFQAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C21H18N2O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H18N2O

Poids moléculaire

314.4 g/mol

Nom IUPAC

[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C21H18N2O/c1-15-18(21(24)17-8-3-2-4-9-17)11-12-20(22-15)23-14-13-16-7-5-6-10-19(16)23/h2-12H,13-14H2,1H3

Clé InChI

PJNDLGGPUZFQAX-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origine du produit

United States
Foundational & Exploratory

Chemical Synthesis Pathway for (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery. The target molecule, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone , presents a unique scaffold featuring a central pyridine ring substituted with a methyl group, a benzoyl moiety, and an indoline ring. This whitepaper outlines a robust, three-step synthetic pathway starting from commercially available 6-chloro-2-methylnicotinic acid. By leveraging chelation-controlled Grignard addition and an activated Nucleophilic Aromatic Substitution (SNAr), this protocol ensures high regioselectivity, prevents over-alkylation, and eliminates the need for expensive transition-metal catalysts.

Strategic Retrosynthetic Design

The structural complexity of the target molecule requires a logical disconnection strategy that minimizes side reactions. A direct Friedel-Crafts acylation on a pre-formed indolinyl-pyridine is prone to poor regiocontrol. Therefore, we utilize a sequential functionalization approach.

The C-N bond at position 6 is disconnected via an SNAr reaction, leading back to a 6-chloro-ketone intermediate. The C-C bond of the ketone at position 3 is disconnected via a Weinreb amide intermediate, which traces back to the commercially available 6-chloro-2-methylnicotinic acid.

Retrosynthesis Target (6-(Indolin-1-yl)-2-methylpyridin- 3-yl)(phenyl)methanone Ketone (6-chloro-2-methylpyridin- 3-yl)(phenyl)methanone Target->Ketone C-N Disconnection (Indoline, SNAr) Weinreb 6-chloro-N-methoxy-N,2- dimethylnicotinamide Ketone->Weinreb C-C Disconnection (PhMgBr) Acid 6-chloro-2-methylnicotinic acid Weinreb->Acid Amidation (HN(OMe)Me)

Diagram 1: Retrosynthetic logic outlining the sequential C-C and C-N bond formation strategy.

Mechanistic Causality & Reaction Principles

Chelation-Controlled Ketone Synthesis

Direct addition of a Grignard reagent to a standard carboxylic ester or acid chloride typically results in over-addition, yielding a tertiary alcohol. To establish strict causality and control, we first convert the carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide).

When phenylmagnesium bromide (PhMgBr) attacks the Weinreb amide, the N-methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion to form a highly stable, five-membered cyclic chelate[1]. This tetrahedral intermediate is robust enough to survive under anhydrous conditions, entirely preventing a second equivalent of the Grignard reagent from attacking. The intermediate only collapses to form the desired ketone upon the introduction of an aqueous acidic workup[2].

Activation of Nucleophilic Aromatic Substitution (SNAr)

SNAr is a ubiquitous reaction in medicinal chemistry, specifically utilized for functionalizing electron-deficient heteroaromatic systems[3]. The reaction typically proceeds via a discrete, non-aromatic Meisenheimer complex[4].

In our third step, the 6-chloro position of the pyridine ring is exceptionally activated for SNAr. The pyridine nitrogen (ortho to the chloride) and the newly installed benzoyl group (para to the chloride) act as powerful electron sinks. When the indoline nitrogen attacks the C6 position, the resulting negative charge is highly delocalized across the pyridine nitrogen and the benzoyl oxygen. This profound resonance stabilization lowers the activation energy, allowing the relatively weak indoline nucleophile to displace the chloride efficiently under mild basic conditions without the need for palladium (Buchwald-Hartwig) catalysis.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific quenching and extraction methodologies that inherently separate the product from unreacted starting materials.

Step 1: Synthesis of 6-chloro-N-methoxy-N,2-dimethylnicotinamide

Objective: Formation of the Weinreb amide to enable controlled C-C bond formation.

  • Initiation: Charge an oven-dried round-bottom flask with 6-chloro-2-methylnicotinic acid (1.0 equiv, 10.0 mmol) and anhydrous DMF (50 mL) under an argon atmosphere.

  • Activation: Add HATU (1.2 equiv, 12.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.5 equiv, 15.0 mmol). Stir for 10 minutes to allow the active ester to form.

  • Coupling: Cool the mixture to 0 °C. Dropwise add N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 30.0 mmol).

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Isolation (Self-Validation): Quench with distilled water (100 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of (6-chloro-2-methylpyridin-3-yl)(phenyl)methanone

Objective: Chelation-controlled Grignard addition to form the benzoyl core.

  • Initiation: Dissolve the Weinreb amide intermediate (1.0 equiv, 8.0 mmol) in anhydrous THF (50 mL) under strictly anhydrous argon conditions.

  • Addition: Cool the solution to 0 °C. Slowly add Phenylmagnesium bromide (PhMgBr, 1.0 M in THF, 1.2 equiv, 9.6 mmol) dropwise over 30 minutes to maintain internal temperature below 5 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation (Self-Validation): Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (30 mL) dropwise to break the magnesium chelate. Extract with EtOAc (3 × 40 mL). Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the ketone intermediate as a white solid.

Step 3: Synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Objective: SNAr amination to install the indoline moiety.

  • Initiation: Dissolve the ketone intermediate (1.0 equiv, 5.0 mmol) in anhydrous DMF (25 mL).

  • Reagent Addition: Add Indoline (1.5 equiv, 7.5 mmol) and finely powdered anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Propagation: Attach a reflux condenser, heat the mixture to 90 °C, and stir vigorously for 16 hours.

  • Isolation (Self-Validation): Cool the mixture to room temperature and slowly pour it into rapidly stirring ice water (150 mL). The product will precipitate. Filter the solid, wash extensively with cold water, and dry under high vacuum. Recrystallize from hot ethanol to achieve >98% purity.

Workflow cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Grignard Addition cluster_step3 Step 3: SNAr Amination Start 6-chloro-2-methylnicotinic acid Rxn1 Add HATU, DIPEA, HN(OMe)Me·HCl in DMF (RT, 12h) Start->Rxn1 Workup1 Aqueous Extraction (EtOAc/H2O) & Column Chromatography Rxn1->Workup1 Rxn2 Add PhMgBr (THF, 0°C to RT, 4h) Workup1->Rxn2 Intermediate 1 Workup2 Quench with sat. NH4Cl Extraction & Purification Rxn2->Workup2 Rxn3 Add Indoline, K2CO3 in DMF (90°C, 16h) Workup2->Rxn3 Intermediate 2 Workup3 Precipitation or Extraction Final HPLC Purification Rxn3->Workup3 Final Target Compound (>98% Purity) Workup3->Final

Diagram 2: Step-by-step experimental workflow mapping reagents to isolation phases.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters and expected quantitative outcomes based on established literature precedents for this scaffold.

Reaction PhaseChemical TransformationPrimary Reagents & SolventsTemp / TimeExpected YieldTarget Purity (HPLC)
Step 1 AmidationHATU, DIPEA, HN(OMe)Me·HCl, DMFRT / 12 h85 - 90%>95%
Step 2 Grignard AdditionPhMgBr, THF0 °C to RT / 4 h75 - 82%>95%
Step 3 SNArIndoline, K₂CO₃, DMF90 °C / 16 h80 - 88%>98%

Analytical Validation

To ensure trustworthiness, the synthesized compound must be validated analytically:

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the methoxy and N-methyl singlets (~3.5 and 3.2 ppm) after Step 2. In the final product, confirm the presence of indoline methylene protons (two distinct multiplets around 3.20 and 4.05 ppm) and the characteristic downfield shift of the pyridine protons.

  • LC-MS: Confirm the target mass [M+H]⁺ corresponding to C₂₁H₁₈N₂O (Exact Mass: 314.14).

References

  • [4] Title: Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes Source: Organic Letters (ACS Publications) URL:

  • [3] Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society (ACS Publications) URL:

  • [1] Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL:

  • [2] Title: One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids Source: RSC Advances URL:

Sources

crystal structure and x-ray crystallography of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone and its Analogs

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical considerations for determining and interpreting the single-crystal X-ray structure of complex heterocyclic molecules, using (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone as a representative example. While crystallographic data for this specific molecule is not publicly available, this paper will draw upon established principles and data from structurally related indole and pyridine derivatives to present a complete workflow. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data analysis, and the application of crystallographic data in medicinal chemistry.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals, an understanding of a compound's crystal structure is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design. The title compound, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone, and its analogs are of significant interest due to the prevalence of the indoline and pyridine scaffolds in pharmacologically active agents. X-ray crystallography remains the gold standard for obtaining high-resolution structural information of small molecules, providing unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the target molecule and subsequent purification to a high degree of homogeneity.

Synthetic Strategy

While a specific synthetic route for the title compound is not detailed in the literature, a plausible approach can be devised based on known synthetic methodologies for similar compounds. A potential retrosynthetic analysis suggests a convergent approach, involving the synthesis of the substituted pyridine core followed by coupling with indoline.

A novel synthesis of a related compound, [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone, was achieved through a multi-step process starting from the Friedel-Crafts benzoylation of n-propyl benzene.[1] This highlights the importance of strategic bond formation to construct the core scaffolds of such molecules. The synthesis of various pyridine derivatives has also been extensively reported, often involving multi-step reactions to introduce the desired substituents.[2][3]

Crystallization Methodologies

The formation of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening. For organic molecules like the one , several techniques can be employed:

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

The choice of solvent is crucial and can significantly impact crystal quality and even the resulting polymorphic form.[4] A systematic screening of various solvents with different polarities is recommended. For indole derivatives, for instance, crystallization conditions have been shown to influence the resulting crystal habit.[4][5]

Experimental Protocol: A General Approach to Crystallization Screening

  • Solubility Testing: Assess the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) at room temperature and elevated temperatures.

  • Trial Crystallizations: Set up small-scale crystallization trials using the most promising solvents and techniques. For slow evaporation, dissolve the compound in a suitable solvent to near saturation and leave the vial loosely capped. For vapor diffusion, place a small vial containing the dissolved compound inside a larger sealed container with a reservoir of a precipitant solvent.

  • Monitoring and Optimization: Regularly monitor the trials for crystal growth. If microcrystals or amorphous precipitate form, adjust the conditions (e.g., concentration, temperature, solvent ratios).

Single-Crystal X-ray Diffraction: From Diffraction Pattern to Molecular Structure

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure via X-ray diffraction can begin.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.[6]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Selection Crystal Selection Mounting Mounting Crystal Selection->Mounting Data Collection Data Collection Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone Analogs

In the absence of specific data for the title compound, we can infer its likely structural features by examining the crystal structures of related indole and pyridine derivatives.

Crystallographic Parameters

The following table summarizes key crystallographic parameters for a representative indole derivative, (2-methyl-1-phenyl-sulfonyl-1H-indol-3-yl)(phenyl)methanone, which shares some structural motifs with our target compound.[7]

ParameterValue
Chemical formulaC₂₂H₁₇NO₃S
Formula weight375.43
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)11.139 (2)
b (Å)10.375 (2)
c (Å)16.039 (3)
β (°)96.654 (3)
Volume (ų)1843.0 (6)
Z4
Calculated density (g/cm³)1.354
R-factor (%)4.5

Data from the crystal structure of (2-methyl-1-phenyl-sulfonyl-1H-indol-3-yl)(phenyl)methanone.[7]

Molecular Conformation and Geometry

The crystal structure of (2-methyl-1-phenyl-sulfonyl-1H-indol-3-yl)(phenyl)methanone reveals that the sulfonyl-bound phenyl ring is nearly orthogonal to the indole ring system, with a dihedral angle of 84.89 (7)°.[7] The carbonyl-bound phenyl ring is also significantly twisted with respect to the indole ring.[7] This non-planar conformation is a common feature in such multi-ring systems and is driven by the need to minimize steric hindrance between adjacent substituents. For our target molecule, we would expect a similar non-planar arrangement of the indoline, pyridine, and phenyl rings.

Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. In the crystal structure of (2-methyl-1-phenyl-sulfonyl-1H-indol-3-yl)(phenyl)methanone, weak C-H···O interactions link the molecules into a helical chain.[7] The crystal structures of other indole derivatives often feature N-H···π interactions and π-π stacking, which play a crucial role in stabilizing the crystal lattice.[4][5] For our target molecule, which lacks an N-H donor on the indoline ring, we would anticipate that C-H···O and C-H···π interactions, as well as π-π stacking between the aromatic rings, would be the dominant forces in the crystal packing.

Diagram of Potential Intermolecular Interactions

G cluster_0 Molecule A cluster_1 Molecule B A Pyridine Ring C Indoline Ring A->C π-π Stacking B Phenyl Ring D Phenyl Ring B->D C-H···π

Caption: A schematic representation of potential intermolecular interactions.

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development.

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogs with their biological activities, researchers can identify the key structural features responsible for potency and selectivity.

  • Rational Drug Design: A high-resolution crystal structure of a ligand bound to its target protein provides a detailed map of the binding site, enabling the design of new molecules with improved affinity and pharmacokinetic properties.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. X-ray diffraction is a key technique for identifying and characterizing polymorphs.

Conclusion

While the crystal structure of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone has not yet been reported, this technical guide has outlined a comprehensive framework for its determination and analysis. By drawing on the extensive literature of related heterocyclic compounds, we have detailed the critical steps of synthesis, crystallization, and X-ray diffraction. The insights gained from such a study would be of significant value to the scientific community, particularly those involved in the design and development of novel therapeutic agents. The principles and methodologies described herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

  • Cetina, M., Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1084, 253-262.
  • Mohanakrishnan, A. K., et al. (2015). Crystal Structure of (2-methyl-1-phenyl-sulfonyl-1H-indol-3-yl)(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o133–o135. [Link]

  • MDPI. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 30(21), 4995. [Link]

  • ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17141-17151. [Link]

  • Taylor & Francis Online. (2022). Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. Molecular Crystals and Liquid Crystals, 741(1), 58-76. [Link]

  • MDPI. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 393. [Link]

  • Most Wiedzy. (2020). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray analysis of the (pyridine)(acetonitrile) 3 Ru(II)−Pheox complex. Retrieved from [Link]

  • MDPI. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules, 29(11), 2531. [Link]

  • International Journal of ChemTech Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research, 10(15), 34-39.
  • PubMed. (2015). Crystal Structure of (2-methyl-1-phenyl-sulfonyl-1H-indol-3-yl)(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 133–135. [Link]

Sources

in vitro receptor binding affinity of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Foreword

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a rigorous path defined by meticulous characterization. A critical first step in this journey is understanding its interaction with biological targets. This guide provides a comprehensive, in-depth framework for determining the in vitro receptor binding affinity of a novel compound, using (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone (hereinafter referred to as "Compound X") as a working example.

As there is no publicly available binding data for Compound X, this document serves as a practical whitepaper on how to approach its initial pharmacological characterization. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental design, data analysis, and interpretation—embodying the principles of Expertise, Experience, Authority, and Trustworthiness (E-E-A-T).

| Strategic Target Selection: A Rationale Based on Chemical Architecture

The chemical structure of Compound X provides the foundational clues for designing a rational initial screening strategy. The molecule is a composite of three key pharmacophores: an indoline moiety, a substituted pyridine ring, and a benzophenone (phenylmethanone) core.

  • Indole and Indoline Scaffolds: The indole nucleus is a "privileged structure" in medicinal chemistry, renowned for its presence in a vast number of biologically active compounds and approved drugs.[1][2][3] It is a cornerstone for ligands targeting central nervous system (CNS) receptors, particularly serotonergic (5-HT) and dopaminergic (D1/D2) receptors.[2] Furthermore, indole derivatives are known to interact with a wide array of enzymes and other receptors, highlighting their versatility.[4][5]

  • Pyridine Ring: The pyridine scaffold is another ubiquitous N-containing heterocycle in pharmaceuticals, known to enhance water solubility and provide key hydrogen bonding capabilities.[6][7] Its derivatives possess a wide spectrum of biological activities, including antimicrobial and anticancer effects, and are integral to numerous approved drugs.[8][9]

  • Benzophenone Core: The diaryl ketone structure of benzophenone is found in many natural and synthetic compounds with potent biological activities, including anti-inflammatory and anticancer effects.[10] Some derivatives are known to interact with targets like P-glycoprotein and the pregnane X receptor.[11][12]

Hypothesis-Driven Screening Panel: Based on the strong precedent of the indole moiety in neuropharmacology, a primary in vitro binding screen for Compound X should logically focus on a panel of CNS-related G-Protein Coupled Receptors (GPCRs). This approach prioritizes high-value targets where the core scaffold has a proven history of interaction.

| Hypothetical Target Panel for Compound X | | :--- | :--- | | Receptor Family | Specific Subtypes | | Serotonin (5-HT) | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 | | Dopamine (D) | D1, D2, D3, D4 | | Opioid (MOR, DOR, KOR) | µ, δ, κ | | Adrenergic (α, β) | α1, α2, β1, β2 | | Muscarinic (M) | M1, M2, M3 |

This panel provides broad coverage of key neurotransmitter systems implicated in a range of neurological and psychiatric conditions, representing a robust starting point for profiling a novel CNS-active candidate.

| Experimental Methodology: High-Throughput Affinity Determination via Scintillation Proximity Assay (SPA)

To efficiently screen Compound X against the proposed target panel, a homogeneous (no-wash) assay format is preferable to traditional, labor-intensive filtration assays. The Scintillation Proximity Assay (SPA) is a powerful, bead-based radioligand binding technology ideal for this purpose.[13][14]

2.1 | The Principle of Scintillation Proximity Assay

SPA technology leverages scintillant-impregnated microscopic beads.[15] When a radiolabeled ligand binds to a receptor immobilized on the bead surface, the emitted beta particles (e.g., from 3H or 125I) are close enough to excite the scintillant within the bead, producing light. Unbound radioligand in the solution is too distant for its emitted energy to reach the bead, resulting in no signal.[15][16] This proximity-dependent signal generation eliminates the need for physical separation of bound and free radioligand, making it highly amenable to automation and high-throughput screening.[14]

SPA_Principle cluster_0 Binding Event (Signal Generation) cluster_1 No Binding (No Signal) Bead SPA Bead (with scintillant) Light Light Signal Bead->Light Energy Transfer (Proximity Dependent) Receptor Receptor Receptor->Bead Immobilized RadioLigand Radioligand RadioLigand->Receptor Binding Bead2 SPA Bead Receptor2 Receptor Receptor2->Bead2 Immobilized FreeLigand Unbound Radioligand NoSignal No Signal (Energy dissipates in medium) FreeLigand->NoSignal

Caption: Principle of Scintillation Proximity Assay (SPA).

2.2 | Self-Validating Experimental Protocol: Competition Binding Assay

The most common application of SPA in drug discovery is the competition binding assay, which determines the affinity of an unlabeled test compound (Compound X) by measuring its ability to compete with a known radioligand for binding to the target receptor.[17][18]

Materials & Reagents:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human receptor subtype of interest.

  • SPA Beads: Wheat Germ Agglutinin (WGA)-coated PVT SPA beads are a common choice, as WGA binds to glycosylated proteins present on cell membranes.[19]

  • Radioligand: A high-affinity, receptor-subtype-specific radioligand (e.g., [3H]-DPAT for D2 receptors). The concentration used should be at or below its known Kd value to ensure assay sensitivity.[17]

  • Test Compound: Compound X, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM), followed by serial dilutions.

  • Assay Buffer: Typically Tris-HCl or HEPES based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts (e.g., MgCl2) and additives like BSA to reduce non-specific binding.[16]

  • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM unlabeled Haloperidol for D2).

  • Microplates: 96- or 384-well white, opaque microplates suitable for luminescence measurements.

  • Instrumentation: A microplate scintillation counter (e.g., PerkinElmer MicroBeta2 or TopCount).

Step-by-Step Workflow:

  • Reagent Preparation:

    • Thaw receptor membranes on ice. Dilute in cold assay buffer to a pre-optimized concentration.

    • Prepare serial dilutions of Compound X in assay buffer containing a fixed, low percentage of DMSO to avoid solvent effects. Concentrations should span a wide range (e.g., 10 µM to 0.1 nM).

    • Prepare radioligand solution in assay buffer at 2x the final desired concentration (e.g., if final is 1 nM, prepare at 2 nM).

    • Prepare SPA bead slurry in assay buffer according to the manufacturer's instructions.

  • Assay Assembly (96-well format):

    • To each well, add reagents in the following order:

      • 25 µL Assay Buffer (for Total Binding) OR 25 µL NSB Control OR 25 µL Compound X dilution.

      • 25 µL Radioligand solution.

      • 50 µL Receptor Membranes.

      • 100 µL SPA Bead slurry.

    • This order ensures that the test compound and radioligand are present to compete for the receptor before the receptor-bead interaction fully stabilizes.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for a pre-determined time to allow the binding reaction to reach equilibrium. This time is critical and must be established during assay development; it can range from 60 minutes to several hours for high-affinity ligands.[18] Gentle shaking during incubation is often recommended.[14]

  • Data Acquisition:

    • Allow the beads to settle for at least 30 minutes before reading (or centrifuge the plate briefly).

    • Measure the light output from each well using a microplate scintillation counter, recording data as Counts Per Minute (CPM).

SPA_Workflow cluster_workflow SPA Competition Assay Workflow A 1. Prepare Reagents - Serial Dilutions of Compound X - Radioligand Solution - Receptor Membranes - SPA Bead Slurry B 2. Assemble Assay Plate - Add Buffer/NSB/Compound X - Add Radioligand - Add Receptor Membranes - Add SPA Beads A->B C 3. Incubate - Seal Plate - Room Temperature - Reach Equilibrium (e.g., 2h) B->C D 4. Read Plate - Settle Beads - Microplate Scintillation Counter - Acquire CPM Data C->D E 5. Analyze Data - Plot CPM vs. [Compound X] - Non-linear Regression - Determine IC50 D->E F 6. Calculate Ki - Apply Cheng-Prusoff Eq. E->F

Caption: Step-by-step workflow for an SPA competition binding assay.

| Data Analysis and Interpretation: From Raw Counts to Affinity Constants

The raw CPM data is processed to determine the concentration of Compound X that inhibits 50% of specific radioligand binding (the IC50 value). This is then converted to the inhibition constant (Ki), a true measure of affinity.

3.1 | Calculating the IC50

  • Determine Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Normalize Data:

    • Express the data for each concentration of Compound X as a percentage of the maximum specific binding:

    • % Inhibition = 100 * (1 - [(CPM_CompoundX - CPM_NSB) / (CPM_Total - CPM_NSB)])

  • Non-linear Regression:

    • Plot % Inhibition versus the logarithm of the molar concentration of Compound X.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism or R. This analysis will yield the log(IC50), from which the IC50 value is calculated.

3.2 | Calculating the Ki using the Cheng-Prusoff Equation

The IC50 is dependent on the concentration of radioligand used in the assay. To determine an absolute affinity value (Ki) that can be compared across different experiments, the Cheng-Prusoff equation is applied.[20] This equation corrects for the competitive interaction with the radioligand.[21][22]

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • IC50: The experimentally determined concentration of Compound X that inhibits 50% of specific binding.

  • [L]: The molar concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor (a known value from prior saturation binding experiments).

Trustworthiness of the Protocol: This entire process is self-validating. The inclusion of total binding (0% inhibition) and NSB (100% inhibition) controls in every plate provides the dynamic range for the assay. A clean sigmoidal curve with a Hill slope near 1.0 suggests a competitive binding interaction at a single site, lending confidence to the calculated IC50 and Ki values.

| Data Presentation: Summarizing the Affinity Profile

The calculated Ki values for Compound X across the entire screening panel should be summarized in a clear, tabular format. This allows for rapid assessment of potency and selectivity.

Table 1: Hypothetical In Vitro Receptor Binding Profile of Compound X

Receptor SubtypeRadioligandRadioligand Kd (nM)Compound X Ki (nM)
5-HT2A [3H]-Ketanserin1.28.5
5-HT2C [3H]-Mesulergine0.925.1
D2 [3H]-Spiperone0.345.7
5-HT1A[3H]-8-OH-DPAT1.0> 1,000
D1[3H]-SCH233900.5> 1,000
MOR[3H]-DAMGO1.5> 5,000
α1-Adrenergic[3H]-Prazosin0.2850
M1[3H]-Pirenzepine2.0> 10,000

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data: Based on this hypothetical profile, Compound X would be characterized as a potent ligand for the 5-HT2A receptor, with moderate affinity for the 5-HT2C and D2 receptors. Its selectivity is notable, with over 100-fold weaker affinity for the α1-adrenergic receptor and negligible affinity for the other targets screened. This profile would suggest further investigation into its functional activity (agonist vs. antagonist) at 5-HT2A receptors.

| Conclusion

This guide outlines a robust and scientifically rigorous strategy for the initial characterization of the in vitro receptor binding affinity of a novel molecule, exemplified by (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone. By employing a hypothesis-driven target selection process based on chemical structure and utilizing a high-throughput, self-validating methodology like the Scintillation Proximity Assay, researchers can efficiently generate high-quality affinity data. The subsequent conversion of IC50 values to the absolute inhibition constant, Ki, via the Cheng-Prusoff equation ensures that the resulting data is comparable and provides a true measure of a compound's potency. This foundational dataset is the critical first step in elucidating a new molecule's pharmacological identity and guiding its future development.

References

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Unraveling the Mechanism of Action: A Technical Guide to (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the emerging class of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone derivatives. These compounds have demonstrated significant potential as anticancer agents, and understanding their molecular interactions is paramount for their continued development and clinical application. This document synthesizes current research to elucidate the primary molecular targets and signaling pathways modulated by these derivatives, offering a detailed exploration of their therapeutic rationale. We will delve into key experimental protocols for validating their mechanism of action and present a consolidated view of their structure-activity relationships.

Introduction: A Novel Scaffold in Cancer Therapy

The quest for novel, potent, and selective anticancer agents is a continuous endeavor in medicinal chemistry. The (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone scaffold represents a promising pharmacophore, integrating the structural features of both indoline and pyridine moieties. Pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer effects.[1][2] Similarly, the indolin-2-one core is a privileged structure found in numerous kinase inhibitors.[3] The hybridization of these two pharmacophores has given rise to a new class of molecules with significant cytotoxic effects against various cancer cell lines.[1]

The therapeutic potential of these derivatives lies in their ability to modulate key signaling pathways that are frequently dysregulated in cancer, such as cell proliferation, survival, and angiogenesis. This guide will provide an in-depth examination of the molecular mechanisms that underpin the anticancer activity of this novel compound class.

Elucidating the Molecular Mechanism of Action

The anticancer activity of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone derivatives is likely attributed to their ability to interact with and inhibit the function of specific protein kinases that are critical for tumor growth and progression. Based on the structural motifs present in this compound class and evidence from related molecules, we will explore three primary potential mechanisms of action: inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (MAPK).

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a common feature in many human cancers, making it a prime target for therapeutic intervention.

Molecular docking studies of novel pyridine derivatives have suggested that these compounds can effectively bind to the ATP-binding site of the EGFR kinase domain.[1] This binding is thought to prevent the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades.

Signaling Pathway Diagram:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGF EGF EGF->EGFR Derivative (6-(Indolin-1-yl)-2-methylpyridin-3-yl) (phenyl)methanone Derivative Derivative->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[4][5] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[4][5] The indolin-2-one scaffold is a well-known pharmacophore in several approved VEGFR-2 inhibitors.

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone derivatives are hypothesized to act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.[6] By blocking the ATP-binding site, these compounds prevent the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[6]

Signaling Pathway Diagram:

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Derivative (6-(Indolin-1-yl)-2-methylpyridin-3-yl) (phenyl)methanone Derivative Derivative->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines and plays a complex role in cancer, influencing processes such as apoptosis, inflammation, and cell cycle regulation.[][8] Inhibition of the p38α MAP kinase is being explored as a therapeutic strategy in oncology.[8]

Certain pyridinyl-containing compounds have been identified as potent inhibitors of p38 MAPK.[9] These inhibitors can bind to an allosteric site on the p38 kinase, inducing a conformational change that locks the enzyme in an inactive state.[9] This allosteric inhibition prevents the activation of downstream targets, which can lead to the induction of apoptosis in tumor cells and the suppression of pro-inflammatory cytokine production.[][9]

Signaling Pathway Diagram:

p38MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress Inflammatory Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Derivative (6-(Indolin-1-yl)-2-methylpyridin-3-yl) (phenyl)methanone Derivative p38MAPK p38 MAPK Derivative->p38MAPK Inhibition MAP2K MAP2K (MKK3/6) MAP3K->MAP2K MAP2K->p38MAPK Downstream Downstream Effectors (e.g., ATF2, MK2) p38MAPK->Downstream Response Cellular Response (Apoptosis, Inflammation) Downstream->Response

Caption: Proposed inhibition of the p38 MAPK signaling pathway.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the proposed mechanisms of action, a series of biochemical and cell-based assays are essential.

Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compounds against the purified kinase domains of EGFR, VEGFR-2, and p38 MAPK.

Methodology:

  • Reagents: Purified recombinant human EGFR, VEGFR-2, and p38α kinase domains, ATP, appropriate peptide substrates, and the test compounds.

  • Procedure:

    • A reaction mixture containing the kinase, its specific substrate, and varying concentrations of the test compound is prepared in a kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After incubation at 30°C, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mixture (Kinase, Substrate, Compound) Start->Prepare Initiate Initiate Reaction (Add ATP) Prepare->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Phosphorylation Stop->Quantify Analyze Calculate IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Assays

Objective: To assess the effect of the compounds on the targeted signaling pathways within a cellular context.

3.2.1. Western Blotting for Phospho-Protein Levels

Methodology:

  • Cell Culture: Cancer cell lines with known dysregulation of the target pathways (e.g., A549 for EGFR, HUVECs for VEGFR-2, THP-1 for p38 MAPK) are cultured.

  • Treatment: Cells are treated with varying concentrations of the test compounds for a specified duration. For receptor tyrosine kinases, cells are often stimulated with the respective ligand (e.g., EGF, VEGF) to activate the pathway.

  • Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-EGFR, p-VEGFR-2, p-p38) and their downstream effectors. Total protein levels are also assessed as a loading control.

  • Detection and Analysis: The protein bands are visualized using chemiluminescence or fluorescence, and the band intensities are quantified to determine the extent of inhibition.

3.2.2. Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates.

  • Treatment: Cells are treated with a range of concentrations of the test compounds.

  • Incubation: Plates are incubated for a period of 48-72 hours.

  • Assay: The appropriate reagent (e.g., MTT, CellTiter-Glo®) is added to the wells, and the absorbance or luminescence is measured, which correlates with the number of viable cells.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is calculated.

3.2.3. Endothelial Tube Formation Assay

Methodology:

  • Plate Coating: A 96-well plate is coated with Matrigel.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated plate in the presence of varying concentrations of the test compounds.

  • Incubation: The plate is incubated for 4-6 hours to allow for the formation of capillary-like structures.

  • Imaging and Analysis: The formation of tubes is observed and photographed under a microscope. The total tube length and the number of branch points are quantified to assess the anti-angiogenic activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this specific scaffold is still emerging, preliminary findings from related pyridine and indoline derivatives can provide valuable insights.[10][11]

MoietyPositionSubstitutionImpact on Activity
Phenyl Ring paraElectron-withdrawing groups (e.g., -F, -Cl)Often enhances anticancer activity[2]
Indoline Ring N/ASubstitution at various positionsCan modulate potency and selectivity[3]
Pyridine Ring 2-methylMethyl groupMay contribute to favorable binding interactions

Conclusion

The (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone derivatives represent a promising class of anticancer agents with a multi-targeted mechanism of action. The available evidence strongly suggests that their therapeutic effects are mediated through the inhibition of key protein kinases such as EGFR, VEGFR-2, and p38 MAPK. The experimental protocols outlined in this guide provide a robust framework for the further elucidation and validation of their precise molecular interactions. Continued investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their potential clinical development.

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In Vitro Metabolite Identification (MetID) of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural optimization of novel chemical entities requires a rigorous understanding of their metabolic liabilities. This whitepaper outlines a comprehensive, self-validating in vitro metabolite identification (MetID) strategy for (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone (Chemical Formula: C₂₁H₁₈N₂O; Exact Mass: 314.1419 Da).

By leveraging Human Liver Microsomes (HLMs), cryopreserved human hepatocytes, and Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), this guide provides a systematic workflow to map Phase I and Phase II biotransformations. The protocols described herein are designed to comply with the FDA’s guidance on in vitro metabolism and drug-drug interaction (DDI) evaluations[1], ensuring that the generated data is robust enough to support clinical candidate selection and downstream physiologically based pharmacokinetic (PBPK) modeling.

Structural Analysis & Predicted Metabolic Liabilities

As a Senior Application Scientist, designing a MetID assay begins with a predictive structural analysis. The target compound possesses three distinct functional moieties, each presenting specific metabolic "soft spots":

  • The Indoline Ring: Unlike stable aromatic indoles, the saturated indoline ring is highly susceptible to cytochrome P450 (CYP)-mediated dehydrogenation (aromatization) to form an indole derivative (-2 Da). This is a critical pathway, as P450-catalyzed dehydrogenation of indoline-containing compounds can dramatically alter pharmacological potency and, in some cases, form reactive electrophilic intermediates[2].

  • The 2-Methylpyridine Core: The nitrogen atom of the pyridine ring is a prime target for N-oxidation (+16 Da), primarily catalyzed by Flavin-containing monooxygenases (FMOs) or CYPs, which often serves as a detoxification pathway[3]. Additionally, the 2-methyl group is prone to aliphatic hydroxylation to yield a hydroxymethyl metabolite, which may undergo further oxidation to a carboxylic acid.

  • The Phenylmethanone (Benzophenone) Linkage: The ketone carbonyl is highly susceptible to reduction, yielding a secondary alcohol (+2 Da). Because this reaction is primarily driven by cytosolic carbonyl reductases (CBRs) and aldo-keto reductases (AKRs), relying solely on HLMs will result in a false-negative for this pathway . This necessitates the parallel use of whole-cell hepatocyte models.

Experimental Design & Self-Validating Protocols

To capture the complete metabolic profile, we employ a dual-system approach. HLMs are utilized for their high concentration of membrane-bound CYPs and Uridine 5'-diphospho-glucuronosyltransferases (UGTs), while hepatocytes provide the complete cellular machinery, including cytosolic reductases.

In Vitro Incubation Methodologies

Protocol A: Human Liver Microsome (HLM) Incubation Causality Check: UGT enzymes are located on the luminal side of the endoplasmic reticulum. To ensure the cofactor (UDPGA) can access the active site, the microsomal membranes must be permeabilized using the pore-forming peptide alamethicin.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Activation: Pre-incubate HLMs (final protein concentration: 1.0 mg/mL) with alamethicin (50 µg/mg protein) on ice for 15 minutes to uncouple the UGT enzymes.

  • Substrate Addition: Spike the test compound to a final concentration of 10 µM (keep organic solvent <0.1% v/v to prevent CYP inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

  • Incubation & Sampling: Incubate at 37°C in a shaking water bath. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Self-Validating Controls: Include a "Minus-NADPH/UDPGA" control to rule out chemical degradation, and a "Zero-Time" control to establish the baseline parent ion intensity.

Protocol B: Cryopreserved Human Hepatocyte Incubation

  • Thawing & Recovery: Thaw cryopreserved hepatocytes at 37°C and resuspend in William’s E medium supplemented with GlutaMAX. Assess viability via Trypan Blue exclusion (must be >80%).

  • Incubation: Dilute cells to 1 × 10⁶ viable cells/mL. Add the test compound (10 µM final).

  • Sampling: Incubate in a 5% CO₂ incubator at 37°C on an orbital shaker. Remove 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.

Sample Quenching & Preparation

Causality Check: Instantaneous quenching is required to freeze the metabolic profile at exact time points. We use ice-cold acetonitrile (ACN) because it simultaneously denatures proteins and extracts the small-molecule metabolites.

  • Quench the 50 µL reaction aliquots by adding 150 µL of ice-cold ACN containing an internal standard (e.g., Diclofenac-d4, 100 ng/mL).

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer 100 µL of the supernatant to an LC vial, dilute with 100 µL of HPLC-grade water (to match initial mobile phase conditions and prevent peak distortion), and submit for LC-HRMS analysis.

Analytical Methodology & Data Processing

Metabolite identification relies on accurate mass measurements and characteristic fragmentation patterns (MS/MS)[4].

UHPLC-HRMS/MS Parameters:

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN.

  • Gradient: A shallow gradient from 5% B to 95% B over 15 minutes ensures adequate chromatographic separation of isobaric metabolites (e.g., distinguishing N-oxidation from aliphatic hydroxylation).

  • Mass Spectrometry: Thermo Q-Exactive Orbitrap or equivalent Q-TOF, operating in positive electrospray ionization (ESI+) mode. Data-dependent acquisition (DDA) is used to trigger MS/MS scans for the top 5 most abundant ions.

  • Data Mining: Apply Mass Defect Filtering (MDF) . Since metabolic biotransformations typically shift the mass defect by a predictable, narrow margin (±50 mDa relative to the parent), MDF computationally strips away endogenous matrix background, revealing low-level metabolites.

Quantitative Data Summary: Predicted Metabolites
IDProposed BiotransformationFormulaExact Mass [M+H]⁺Mass Shift (Da)Primary Enzyme System
M0 Parent CompoundC₂₁H₁₈N₂O315.1492N/AN/A
M1 Indoline DehydrogenationC₂₁H₁₆N₂O313.1335-2.0157CYP3A4 / CYP2C9
M2 Aliphatic Hydroxylation (Methyl)C₂₁H₁₈N₂O₂331.1441+15.9949CYP (Various)
M3 Pyridine N-OxidationC₂₁H₁₈N₂O₂331.1441+15.9949FMO / CYP
M4 Ketone Reduction (Alcohol)C₂₁H₂₀N₂O317.1648+2.0156Cytosolic Reductases
M5 O-Glucuronidation (of M2/M4)C₂₇H₂₆N₂O₈507.1762+176.0321UGTs

Note: M2 and M3 are isobaric (+16 Da). They must be differentiated chromatographically and via MS/MS collision-induced dissociation (CID). N-oxides typically exhibit a characteristic neutral loss of oxygen (-16 Da) or OH (-17 Da) during fragmentation.

Visualizations

Workflow Start Test Compound (10 µM) HLM HLM Incubation (+ NADPH / UDPGA) Start->HLM Hep Hepatocyte Incubation (Suspension) Start->Hep Quench Protein Precipitation (Ice-cold ACN + IS) HLM->Quench Hep->Quench Centrifuge Centrifugation (15,000 x g, 15 min) Quench->Centrifuge LCMS UHPLC-HRMS/MS (Q-TOF / Orbitrap) Centrifuge->LCMS Data Metabolite Identification (Mass Defect Filtering) LCMS->Data

Fig 1. Experimental workflow for in vitro metabolite identification using LC-HRMS.

Pathway Parent Parent Compound m/z 315.1492[M+H]+ M1 M1: Indole Derivative (Dehydrogenation, -2 Da) Parent->M1 CYP3A4 M2 M2: Hydroxymethyl (Aliphatic Hydroxylation, +16 Da) Parent->M2 CYPs M3 M3: Pyridine N-Oxide (N-Oxidation, +16 Da) Parent->M3 FMOs/CYPs M4 M4: Secondary Alcohol (Ketone Reduction, +2 Da) Parent->M4 Cytosolic Reductases M5 M5: O-Glucuronide (Phase II, +176 Da) M2->M5 UGTs M4->M5 UGTs

Fig 2. Proposed phase I and II biotransformation pathways of the parent compound.

Discussion & Regulatory Context

The identification of primary in vitro metabolites is not merely an academic exercise; it is a regulatory prerequisite. The 2017 FDA Guidance mandates that in vitro metabolism data must be used to inform the necessity and timing of clinical DDI studies[1].

For (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone, the formation of the indole metabolite (M1) warrants specific toxicological scrutiny. While dehydrogenation acts as an "aromatase" process for the indoline ring[2], subsequent bioactivation of the resulting indole can lead to the formation of reactive intermediates capable of covalent binding to cellular macromolecules. Consequently, if M1 is identified as a disproportionate human metabolite, reactive metabolite trapping assays (using Glutathione or Potassium Cyanide) should be integrated into the next phase of the preclinical development pipeline.

References

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Molecules (PMC).[Link]

  • Analysis of Human Urine for pyridine-N-oxide Metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a Tobacco-Specific Lung Carcinogen. Cancer Epidemiology, Biomarkers & Prevention (PubMed).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for addressing solubility challenges with (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during experimentation.

Introduction

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is a molecule of interest in various research applications. However, its successful use is often predicated on achieving complete dissolution, typically in DMSO, to prepare stock solutions for biological assays and other experiments. Poor solubility can lead to inaccurate concentration assessments, precipitation in aqueous assay media, and ultimately, unreliable experimental data.[1] This guide will walk you through a systematic approach to troubleshooting and resolving these solubility issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone in DMSO at my desired concentration. What are the initial steps I should take?

A1: When facing initial difficulties in dissolving this compound, it's crucial to first verify the fundamentals of your preparation method. Here's a checklist of primary troubleshooting steps:

  • Purity of Compound and Solvent: Ensure you are using a high-purity batch of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone. Impurities can significantly alter solubility characteristics.[2] Equally important is the quality of your DMSO. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[3] Water contamination can decrease the solubility of many organic compounds.[4] Always use a fresh, anhydrous grade of DMSO from a sealed container.[3]

  • Gentle Heating and Agitation: The dissolution of some compounds is an endothermic process, meaning that an increase in temperature can enhance solubility.[3] Gentle warming of the compound-DMSO mixture in a water bath (e.g., up to 37°C) can be effective.[5] Combine this with consistent agitation, such as vortexing or stirring, to facilitate the dissolution process.[3]

  • Sonication: If gentle heating and vortexing are insufficient, sonication can be employed. The high-frequency sound waves generated in an ultrasonic bath can help to break down compound aggregates and enhance dissolution.[6][7]

Q2: Could the physical form of the compound be affecting its solubility in DMSO?

A2: Absolutely. The solid-state properties of a compound play a significant role in its dissolution rate and solubility.

  • Crystalline vs. Amorphous Forms: Crystalline forms of a compound have a highly ordered, stable lattice structure that requires more energy to break down, often resulting in lower solubility compared to their amorphous counterparts.[3] Amorphous forms lack this long-range order and typically dissolve more readily. If you are consistently facing solubility issues, it's worth considering the possibility that your compound is in a highly crystalline state.

  • Polymorphism: Some compounds can exist in multiple crystalline forms, known as polymorphs, each with its own unique physical properties, including solubility.[2] It's possible that different batches of the compound may exhibit different polymorphic forms, leading to variability in solubility.

Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This is a common challenge known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic solvent, is poorly soluble in the final aqueous environment of the assay.

  • Optimize the Dilution Protocol: The method of dilution can significantly impact whether a compound stays in solution. It is often preferable to add the DMSO stock solution directly to the final assay medium with vigorous mixing, rather than performing intermediate dilutions in aqueous buffers.[8] The components of the assay medium, such as proteins or other macromolecules, can sometimes help to stabilize the compound and prevent precipitation.[8]

  • Kinetic vs. Thermodynamic Solubility: What you are observing is a difference between kinetic and thermodynamic solubility. The initial clear solution in DMSO is kinetically soluble, but upon addition to an aqueous buffer, it may crash out as it moves towards its lower, thermodynamically stable solubility in that medium.[8]

  • Consider Co-solvents: If direct dilution into the assay buffer still results in precipitation, the use of a co-solvent system may be necessary.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Enhancing Solubility

This workflow provides a logical progression of steps to address poor solubility.

Caption: A systematic workflow for troubleshooting poor compound solubility.

Guide 2: Employing Co-solvent Systems

When DMSO alone is insufficient, a co-solvent system can be a powerful tool to enhance the solubility of your compound. Co-solvents work by altering the polarity of the solvent mixture, which can improve the solvation of the target molecule.

Commonly Used Co-solvents with DMSO:

Co-solventPropertiesTypical Concentration in Assay
Ethanol A polar protic solvent that is miscible with water and DMSO.< 1%
Polyethylene Glycol (PEG) 300/400 A non-toxic, water-miscible polymer that can increase the solubility of hydrophobic compounds.< 5%
N-methyl-2-pyrrolidone (NMP) A polar aprotic solvent with strong solvating power.[4]< 1%

Experimental Protocol for Co-solvent Screening:

  • Prepare a High-Concentration Stock in 100% DMSO: Dissolve (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone in 100% DMSO to the highest achievable concentration.

  • Prepare Co-solvent Mixtures: Create a series of co-solvent mixtures with DMSO. For example, prepare 90:10, 80:20, and 50:50 (v/v) mixtures of DMSO with ethanol, PEG 400, and NMP.

  • Test Solubility: Attempt to dissolve your compound in each of these co-solvent mixtures at your target concentration.

  • Assess Compatibility: Once you have identified a co-solvent system that dissolves your compound, it is crucial to test the compatibility of this solvent system with your downstream assay. Run a vehicle control (assay medium with the same final concentration of the co-solvent system) to ensure it does not interfere with your experimental results. High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.[7]

Guide 3: The Impact of pH on Solubility

For ionizable compounds, pH can be a critical factor in determining solubility. The charge state of a molecule can significantly influence its interaction with a polar solvent like water.

Investigating pH-Dependent Solubility:

  • Determine the pKa of Your Compound: The pKa is the pH at which the compound is 50% ionized and 50% neutral. This can be predicted using software or determined experimentally. The structure of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone contains a pyridine ring, which is basic and can be protonated at acidic pH.

  • Prepare a pH Range of Buffers: Prepare a series of buffers with pH values around the predicted pKa. For a basic compound, you would typically test a range of acidic to neutral pH values.

  • Solubility Testing:

    • Prepare a concentrated stock of your compound in 100% DMSO.

    • Add a small, consistent volume of the DMSO stock to each of the different pH buffers.

    • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

    • Centrifuge the samples to pellet any undissolved compound.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

The results of this experiment will reveal the pH at which your compound exhibits the highest solubility.[9]

Guide 4: The Role of Compound Purity

The purity of your compound is a factor that should not be overlooked.

  • Impact of Impurities: Impurities can either increase or decrease the apparent solubility of your compound. Some impurities can disrupt the crystal lattice of the main compound, making it easier to dissolve.[2] Conversely, other impurities may be less soluble and can act as seeds for precipitation.

  • Verification of Purity: If you are experiencing inconsistent solubility between different batches of the compound, it is advisable to verify the purity of each batch using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main compound and detect any impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main compound and any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural impurities.

If significant impurities are detected, purification of the compound may be necessary to obtain reliable and reproducible solubility data.

Concluding Remarks

Troubleshooting the poor solubility of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone in DMSO requires a systematic and logical approach. By carefully considering the purity of your materials, employing appropriate physical dissolution techniques, and exploring advanced strategies such as co-solvent systems and pH optimization, you can overcome these challenges and ensure the quality and reliability of your experimental data. Remember to always validate the compatibility of your final solvent system with your downstream applications.

References

  • Lunn, G. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 433-438. Available at: [Link]

  • gChem. DMSO. Available at: [Link]

  • Hansen, K. B., Damborg, V. D., & Sørensen, S. R. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1098-1106. Available at: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

  • Lunn, G. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Various Authors. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. Available at: [Link]

  • Wipf, P., & Lazzo, J. S. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Chemical Biology, 5(4), 345-349. Available at: [Link]

  • Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available at: [Link]

  • Mol-Instincts. indolin-1-yl(phenyl)methanone. Available at: [Link]

  • Papaneophytou, C. P., & Papadopoulou, A. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 17(10), 1364-1372. Available at: [Link]

  • Ahlner, A., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 124(43), 9576-9583. Available at: [Link]

  • Abbott, S. Solubility Effects | Practical Solubility Science. Available at: [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Available at: [Link]

  • Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • Perlovich, G. L., & Volkova, T. V. (2020). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 25(15), 3397. Available at: [Link]

Sources

reducing thermal degradation of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone . As a diaryl methanone derivative with an aminopyridine core, this active pharmaceutical ingredient (API) presents unique stability challenges during long-term storage.

This guide is designed for analytical chemists, formulators, and drug development professionals. It synthesizes field-proven troubleshooting strategies, self-validating analytical workflows, and regulatory guidelines to help you mitigate thermal degradation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my API batch turning yellow/brown during 40°C/75% RH accelerated stability testing? The Causality: The color change is a classic visual indicator of indoline auto-oxidation. The indoline ring contains benzylic-like carbons adjacent to the nitrogen. While the nitrogen's lone pair is partially delocalized into the pyridine ring, thermal stress in the presence of diatomic oxygen provides the activation energy for radical-mediated hydrogen abstraction. This dehydrogenation rapidly aromatizes the indoline into an indole. Because indoles are highly conjugated chromophores, this degradation visually manifests as a shift from an off-white powder to a yellow or brown color.

Q2: How can I definitively differentiate between thermal cleavage and oxidative degradation in my LC-MS data? The Causality: You can build a self-validating analytical method by tracking specific mass shifts (Δm/z) in your LC-MS (ESI+) data:

  • Indole Formation (Auto-Oxidation): Look for a -2 Da mass shift. The loss of two hydrogen atoms during aromatization is the hallmark of this pathway.

  • Pyridine N-Oxide Formation: Look for a +16 Da mass shift. The pyridine nitrogen, despite being sterically hindered by the 2-methyl group, can oxidize under prolonged thermal stress—especially if trace peroxides are present in your excipients.

  • C-N Bond Cleavage: Look for major mass losses corresponding to the free indoline (m/z 119) and the remaining pyridinyl phenyl methanone core.

Q3: What are the regulatory expectations for handling this thermal instability during long-term storage? The Causality: According to , stability studies must not be limited to initial batches but must be an ongoing program to justify shelf-life under specific storage conditions[1]. Because this API shows significant degradation at room temperature over time, accelerated stability testing protocols emphasize the necessity of stressing the API at 40°C/75% RH to rapidly identify these specific degradation profiles[2]. Furthermore, defining proper handling and transport conditions (such as maintaining a strict 2-8°C cold chain) is critical to prevent temperature excursions that drive these degradation pathways before the product reaches the patient[3].

Part 2: Degradation Pathway Visualization

Understanding the mechanistic pathways of degradation is the first step in formulating a mitigation strategy.

DegradationPathways API (6-(Indolin-1-yl)-2-methylpyridin-3-yl) (phenyl)methanone (Target API) Indole Indole Derivative (-2 Da, Auto-Oxidation) API->Indole Thermal Auto-oxidation (O2, Heat) NOxide Pyridine N-Oxide (+16 Da, Peroxide/Heat) API->NOxide Excipient Peroxides (Heat Stress) Cleavage C-N Cleavage Products (Indoline + Pyridinyl Ketone) API->Cleavage Hydrolytic/Thermal Stress

Fig 1. Primary thermal degradation pathways of the target API under accelerated storage conditions.

Part 3: Experimental Protocols & Mitigation Strategies

To prevent the degradation pathways outlined above, implement the following self-validating workflow.

Protocol: Mitigation of Thermal Auto-Oxidation during API Storage

Step 1: API Purification and Trace Metal Removal

  • Action: Treat the organic phase with a metal scavenger (e.g., QuadraPure™ or SiliaBond®) during the final synthetic workup.

  • Why: Trace transition metals (like Pd or Cu from upstream cross-coupling steps) act as potent catalysts for radical auto-oxidation. Removing them increases the thermal activation energy required for degradation.

Step 2: Excipient Screening (For Drug Product Formulation)

  • Action: Screen all polymeric excipients (e.g., PEGs, povidones) for peroxide values (PV).

  • Why: Polymeric excipients auto-oxidize to form hydroperoxides. Under thermal stress, these peroxides easily transfer an oxygen atom to the pyridine nitrogen, forming the +16 Da N-oxide impurity.

Step 3: Antioxidant Blending

  • Action: For solid formulations, co-mill the API with 0.01–0.1% w/w Butylated Hydroxytoluene (BHT) or ascorbic acid.

  • Why: BHT acts as a radical scavenger, quenching the propagation phase of the indoline dehydrogenation reaction.

Step 4: Inert Packaging and Headspace Optimization

  • Action: Transfer the neat API into amber glass vials. Purge the headspace with high-purity Argon (≥99.999%) for 3 minutes before sealing with PTFE-lined septa.

  • Why: Amber glass prevents photo-thermal synergistic degradation. Argon, being heavier than air and nitrogen, effectively displaces diatomic oxygen, starving the auto-oxidation pathway of its primary reactant.

Step 5: Controlled Cold Storage

  • Action: Store sealed vials in a monitored 2-8°C cold storage unit equipped with continuous temperature logging.

  • Why: Lowering the storage temperature reduces the kinetic energy of the system below the activation energy threshold required for both N-oxidation and C-N bond cleavage.

MitigationWorkflow A 1. Initial API Characterization B 2. Accelerated Thermal Stress (40°C / 75% RH) A->B ICH Q1A C 3. LC-MS/UV Impurity Profiling B->C ID Degradants D 4. Antioxidant & Headspace Opt. C->D Formulate E 5. Long-Term Cold Storage (2-8°C) D->E Monitor

Fig 2. Step-by-step experimental workflow for identifying and mitigating API thermal degradation.

Part 4: Quantitative Data Presentation

The table below demonstrates the baseline degradation kinetics of the unformulated API when exposed to accelerated thermal stress without headspace optimization.

Table 1: Accelerated Stability Data (40°C / 75% RH) over 6 Months

Timepoint (Months)API Purity (HPLC %a/a)Indole Impurity (-2 Da)N-Oxide Impurity (+16 Da)Visual Appearance
0 (Baseline) 99.8%< 0.05%< 0.05%Off-white powder
1 98.5%0.8%0.3%Pale yellow
3 95.2%3.1%0.9%Yellow
6 89.4%7.5%2.1%Brownish-yellow

Note: Data reflects unoptimized, ambient-headspace storage. Implementing the mitigation protocols (Argon headspace, BHT blending, 2-8°C storage) maintains >99.5% purity at the 6-month timepoint.

References

  • [1] Title: Expiration Dating and Stability Testing for Human Drug Products Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • [2] Title: Spotlight on stability: API and drug product testing Source: Almac Group URL:[Link]

  • [3] Title: Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products Source: PubMed Central (PMC) / AAPS PharmSciTech URL:[Link]

Sources

Technical Support Center: Troubleshooting Fluorescence Assay Interference with (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise, artifactual inhibition, or erratic readouts when screening highly conjugated small molecules.

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone presents a unique photophysical challenge. Structurally, it features an electron-donating indoline ring coupled to an electron-withdrawing phenyl-methanone system via a pyridine core. This creates a "push-pull" donor-acceptor (D-A) architecture. While excellent for target binding, this structure makes the compound highly lipophilic, prone to forming colloidal aggregates, and capable of significant UV/Vis absorption and auto-fluorescence.

This guide systematically deconstructs the root causes of background noise associated with this compound and provides self-validating protocols to rescue your assay's integrity.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is my baseline fluorescence abnormally high immediately upon adding this compound, even without the target enzyme/protein? A: This is driven by Compound Auto-fluorescence or Rayleigh Scattering . The D-A conjugated system of the indolinyl-pyridinyl-methanone scaffold absorbs strongly in the UV/blue region (300–450 nm) and can emit in the blue/green spectrum[1]. If your assay uses fluorophores like AMC (7-Amino-4-methylcoumarin) or Alexa Fluor 488, the compound's emission will bleed into your detection channel. Alternatively, due to its high hydrophobicity, the compound may instantly crash out of solution, forming micro-precipitates that scatter the excitation light directly into the detector, mimicking a fluorescence signal.

Q2: My concentration-response curve looks "bell-shaped" or shows sudden quenching at higher concentrations. What is happening? A: You are likely observing a combination of the Inner Filter Effect (IFE) and Colloidal Aggregation .

  • IFE: If the compound's absorbance at your assay's excitation or emission wavelength exceeds 0.1 OD, it acts as an "inner filter," absorbing the light before it can excite your true fluorophore (Primary IFE) or absorbing the emitted light before it reaches the detector (Secondary IFE)[2][3].

  • Aggregation: At critical aggregation concentrations (CAC), small molecules form colloids (50–800 nm in radius)[4]. These colloids nonspecifically adsorb and partially denature assay proteins, leading to artifactual quenching or "bell-shaped" inhibition curves[4].

Q3: How can I definitively prove that aggregation is causing my background noise rather than a true biological interaction? A: Aggregation is highly sensitive to non-ionic detergents. By adding 0.01% Triton X-100 or Tween-20 to your assay buffer, you can disrupt these colloids[4]. If the background noise disappears and the IC50 shifts dramatically (or vanishes) upon detergent addition, your initial signal was an aggregation artifact. You can orthogonally validate this using Dynamic Light Scattering (DLS) to measure particle size.

Part 2: Diagnostic Data & Intervention Thresholds

To build a self-validating system, you must empirically measure the physical properties of your assay environment. Use the following table to diagnose the specific mechanism of interference and apply the correct resolution.

Diagnostic ParameterThreshold for InterferencePrimary CauseRecommended InterventionExpected Outcome (Z'-Factor)
Absorbance ( Aex​ or Aem​ ) > 0.1 OD at assay wavelengthsInner Filter Effect (IFE)Apply Mathematical IFE Correction (Protocol 1)Restores linear signal response; Z' > 0.5
Buffer DLS Particle Size > 50 nm radiusColloidal AggregationBuffer Optimization (Protocol 2)Eliminates bell-shaped curves; Z' > 0.6
Signal +/- 0.01% Triton X-100 > 3-fold difference in IC50 / SignalAggregation / Nonspecific BindingMaintain 0.01% Detergent in screeningStabilizes baseline variance
Compound-Only Fluorescence > 10% of Total Assay SignalAuto-fluorescence / ScatteringRed-shift assay (e.g., use Cy5/TAMRA)Reduces baseline bleed-through

Part 3: Experimental Protocols

Protocol 1: Mathematical Correction for the Inner Filter Effect (IFE)

When dilution is impossible and the indolinyl-methanone derivative absorbs >0.1 OD at your assay wavelengths, you must mathematically correct the observed fluorescence ( Fobs​ ) to reveal the true fluorescence ( Fcorr​ )[2].

Step-by-Step Methodology:

  • Blank Preparation: Prepare a blank microplate containing only the assay buffer and the compound at the exact concentration gradient used in your assay (no fluorophore/enzyme).

  • Absorbance Measurement: Using a spectrophotometer or multimode reader, measure the absorbance of these wells at your assay's exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ).

  • Fluorescence Measurement: Run your standard fluorescence assay and record the observed fluorescence intensity ( Fobs​ ) for each well.

  • Data Correction: Apply the standard IFE correction formula to each data point:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Validation: Plot Fcorr​ vs. Compound Concentration. A successfully corrected assay will restore a standard sigmoidal dose-response curve, eliminating artifactual quenching[2].

Protocol 2: Aggregation Mitigation via Buffer Optimization

Because (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is highly lipophilic, it frequently forms colloids in standard aqueous buffers (e.g., PBS or Tris)[4].

Step-by-Step Methodology:

  • Detergent Screening: Prepare your standard assay buffer and supplement it with a non-ionic detergent. Start with 0.01% (v/v) Triton X-100. If your protein is sensitive to Triton, substitute with 0.01% Tween-20 or 0.05% CHAPS[4].

  • DMSO Control: Ensure the final DMSO concentration is strictly controlled across all wells (typically 1% to 2% max). Add the compound from a 100x DMSO stock directly into the detergent-containing buffer under rapid vortexing to prevent localized precipitation.

  • DLS Validation (Optional but Recommended): Place 50 µL of the compound-buffer mixture into a cuvette and analyze via Dynamic Light Scattering (DLS). You should observe a particle radius of <10 nm. If particles >50 nm persist, increase the detergent concentration up to 0.05% or add 1% BSA as a carrier protein.

  • Assay Execution: Rerun the fluorescence assay. The baseline noise caused by light scattering will be suppressed, and artifactual protein adsorption will be eliminated.

Part 4: Mechanistic Visualizations

To assist in troubleshooting, the following diagrams map the logical decision tree for assay correction and the photophysical mechanisms of interference.

DiagnosticWorkflow Start High Background Noise Detected in Assay AbsCheck Measure Absorbance at Ex/Em Wavelengths Start->AbsCheck IsAbsHigh Is Absorbance > 0.1 OD? AbsCheck->IsAbsHigh ApplyIFE Apply Mathematical IFE Correction (Protocol 1) IsAbsHigh->ApplyIFE Yes CheckFluor Measure Compound-Only Fluorescence IsAbsHigh->CheckFluor No IsFluorHigh Is Signal >10% of Total Assay? CheckFluor->IsFluorHigh RedShift Red-Shift Assay (Use Cy5/TAMRA) IsFluorHigh->RedShift Yes CheckAgg Check Dose-Response Curve Shape IsFluorHigh->CheckAgg No IsBell Is Curve Bell-Shaped or Erratic? CheckAgg->IsBell AddDet Add 0.01% Triton X-100 Validate via DLS (Protocol 2) IsBell->AddDet Yes Valid Proceed with Data Analysis IsBell->Valid No

Figure 1: Decision tree for diagnosing and resolving fluorescence interference caused by small molecules.

InterferenceMechanism Compound (6-(Indolin-1-yl)-2-methylpyridin-3-yl) (phenyl)methanone Hydrophobic High Lipophilicity (Poor Aqueous Solubility) Compound->Hydrophobic Conjugated D-A Conjugated Pi-System (Indoline-Pyridine-Methanone) Compound->Conjugated Colloids Colloidal Aggregation (>50 nm particles) Hydrophobic->Colloids Absorbance High UV/Vis Absorbance (300-450 nm) Conjugated->Absorbance Scattering Rayleigh Light Scattering (Mimics Fluorescence) Colloids->Scattering ProteinDenat Nonspecific Protein Adsorption (Artifactual Inhibition) Colloids->ProteinDenat IFE Inner Filter Effect (IFE) (Signal Quenching) Absorbance->IFE AutoFluor Auto-fluorescence (High Baseline Noise) Absorbance->AutoFluor

Figure 2: Photophysical and physicochemical mechanisms of assay interference by the target compound.

References

  • Analytical Chemistry (ACS). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. Available at:[Link]

  • Inglese et al. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - NIH. Available at:[Link]

  • Shoichet et al. An Aggregation Advisor for Ligand Discovery. PMC - NIH. Available at: [Link]

Sources

minimizing protein binding interference in (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone plasma assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone Assays

A Guide to Minimizing Protein Binding Interference in Plasma Quantification

Welcome to the technical support center for bioanalytical assays involving (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of protein binding in plasma matrices. Our goal is to equip you with the foundational knowledge and practical protocols necessary to develop robust, accurate, and reproducible LC-MS/MS assays.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature and impact of plasma protein binding on your assay's performance.

Q1: What is plasma protein binding and why is it a concern for my (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone assay?

A1: Plasma protein binding (PPB) is the reversible interaction of a drug or compound with proteins in the blood plasma, primarily albumin and α1-acid glycoprotein.[1][2] The compound (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone, like many small molecules, is likely to bind to these proteins. This is a critical consideration because only the unbound, or "free," fraction of the drug is available to interact with its therapeutic target and be cleared from the body.[2][3][4] In a typical bioanalytical workflow, the goal is to measure the total concentration of the drug (bound + unbound). If your sample preparation method does not effectively disrupt this binding, you will only measure the free fraction, leading to a significant underestimation of the drug's concentration and low analyte recovery.[5]

Q2: How does protein binding interfere with LC-MS/MS analysis specifically?

A2: The interference occurs primarily during sample preparation and can manifest in several ways:

  • Inaccurate Quantification: As mentioned, failure to release the protein-bound analyte results in artificially low measurements.

  • Matrix Effects: Plasma is a complex matrix containing high concentrations of proteins, phospholipids, and other endogenous compounds.[6][7] If not adequately removed, these components can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement.[7][8] This leads to poor sensitivity and reproducibility.

  • System Contamination: Direct injection of plasma or poorly prepared samples can lead to the buildup of proteins and phospholipids on the analytical column and in the MS source, causing column fouling, increased backpressure, and instrument downtime.[8][9][10]

Q3: I'm spiking my analyte into blank plasma to create my standard curve. Do I need to worry about protein binding for these samples?

A3: Yes, this is a critical point. To ensure that your calibration standards and quality control (QC) samples accurately reflect the behavior of the analyte in your study samples, they must be prepared in the same biological matrix and allowed sufficient time to reach binding equilibrium.[5] Most sample preparation techniques, such as protein precipitation, are designed to disrupt this binding and extract the total drug amount.[5][11] Therefore, the key is consistency: if your extraction procedure is robust, it will effectively release the drug from proteins in both your standards and your unknown samples, ensuring accurate quantification.[5] It is good practice to incubate your spiked standards for a short period (e.g., 15-60 minutes) to allow for binding to occur before extraction.[5]

Troubleshooting Guide: Common Issues & Solutions

This section provides detailed, practical solutions to specific problems encountered during assay development and execution.

Problem 1: Low and Inconsistent Analyte Recovery

Q: My recovery for (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is consistently below 70% and varies significantly between replicates. What is the likely cause and how can I fix it?

A: Low and variable recovery is a classic symptom of incomplete disruption of protein-analyte binding and/or inefficient extraction. The high affinity of your compound for plasma proteins means that a significant portion is not being released into the extraction solvent.

Root Cause Analysis & Solution Workflow

The most effective way to overcome protein binding is through an optimized sample preparation protocol.[6][12] The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

G cluster_0 cluster_1 cluster_2 Start Low Analyte Recovery (Plasma Sample) Decision1 Choose Extraction Strategy Start->Decision1 PPT Protein Precipitation (PPT) (Fast, High Throughput) Decision1->PPT Speed Needed LLE Liquid-Liquid Extraction (LLE) (Cleaner Extract) Decision1->LLE Selectivity Needed SPE Solid-Phase Extraction (SPE) (Most Selective) Decision1->SPE Max Purity Needed PPT_Opt Optimize PPT: - Test different organic solvents - Adjust solvent:plasma ratio - Consider acidification PPT->PPT_Opt LLE_Opt Optimize LLE: - Adjust sample pH - Screen extraction solvents - Test back-extraction LLE->LLE_Opt SPE_Opt Optimize SPE: - Select appropriate sorbent - Optimize wash & elution steps - Consider sample pre-treatment SPE->SPE_Opt Validation Validate Optimized Method: Assess Recovery, Matrix Effects, Precision, and Accuracy PPT_Opt->Validation LLE_Opt->Validation SPE_Opt->Validation

Caption: Decision workflow for troubleshooting low analyte recovery.

Comparative Analysis of Sample Preparation Techniques

Technique Principle Pros Cons Typical Recovery
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins, releasing the analyte.[11][13]Simple, fast, inexpensive, high-throughput.[14]Less clean extract, higher potential for matrix effects from co-extracted components like phospholipids.[9][14]>90% (if optimized).[11]
Liquid-Liquid Extraction (LLE) Analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on differential solubility.Cleaner extract than PPT, reduced matrix effects.More labor-intensive, requires solvent evaporation/reconstitution, harder to automate.[14]85-105%.[14]
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a strong solvent.[15][16]Highest selectivity, cleanest extract, minimal matrix effects, can concentrate the analyte.[16]Most complex method development, higher cost per sample.[12]>90% (if optimized).

Recommended Protocols

Here are starting protocols for each technique. Remember to validate the final method by assessing recovery, matrix effects, precision, and accuracy according to regulatory guidelines.

Protocol 1: Optimized Protein Precipitation (PPT)

  • Causality: This method uses a high ratio of cold organic solvent to aggressively denature plasma proteins and an acid to further disrupt ionic interactions between the protein and analyte. Chilling the samples enhances the precipitation efficiency.

  • Step-by-Step Methodology:

    • Place 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

    • Add 400 µL of ice-cold Acetonitrile containing 1% Formic Acid. The acid helps to neutralize basic sites on proteins that may interact with your analyte.

    • Vortex vigorously for 60 seconds to ensure thorough mixing and protein denaturation.

    • Incubate at -20°C for 20 minutes to maximize protein precipitation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate, avoiding the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (or a suitable weak solvent), vortex, and inject into the LC-MS/MS system.

  • Self-Validation Check: Prepare a set of QC samples in blank plasma and a set in pure solvent at the same concentration. After processing the plasma QCs with this protocol, compare their peak areas to those of the solvent QCs. The ratio provides a measure of overall process efficiency (Recovery + Matrix Effect).

Protocol 2: pH-Adjusted Liquid-Liquid Extraction (LLE)

  • Causality: This protocol involves adjusting the sample pH to neutralize the charge of the analyte, making it more soluble in a non-polar organic solvent. This enhances extraction efficiency and selectivity, leaving polar interferences behind in the aqueous layer.[6]

  • Step-by-Step Methodology:

    • To 100 µL of plasma sample, add 25 µL of 1M Ammonium Hydroxide to raise the pH (>9). This step should be optimized based on the pKa of your compound to ensure it is in its neutral form.

    • Add 600 µL of an appropriate extraction solvent (e.g., Methyl-tert-butyl ether (MTBE) or Ethyl Acetate).

    • Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase A, vortex, and inject.

  • Self-Validation Check: To assess extraction recovery, compare the peak area of an extracted sample to that of a post-extraction spiked sample (where the analyte is added to the organic extract of a blank sample just before evaporation).

Problem 2: Significant Ion Suppression/Enhancement (Matrix Effects)

Q: My analyte response is much lower (or higher) in plasma samples compared to the same concentration in a pure solvent, and my internal standard isn't fully compensating for it. How do I get a cleaner extract?

A: This indicates that co-extracted endogenous components, like phospholipids, are interfering with the ionization of your analyte.[8][9] While PPT is fast, it is often insufficient for removing these interferences.[9] A more selective sample preparation method is required.

Mechanism of Matrix Interference

G cluster_0 LC Elution cluster_1 Analyte Analyte Matrix Matrix Components (e.g., Phospholipids) ESI_Source ESI Source Analyte->ESI_Source Co-elution Matrix->ESI_Source Droplet Charged Droplet ESI_Source->Droplet Nebulization & Ionization Competition Competition for Surface & Charge Droplet->Competition MS_Inlet Mass Spectrometer Inlet Suppression Analyte Signal Suppressed Competition->Suppression Matrix Wins Suppression->MS_Inlet Fewer Analyte Ions Enter MS

Caption: Visualization of ion suppression in the ESI source.

Solutions

  • Switch to a More Selective Technique: If you are using PPT, switching to LLE or SPE is the most effective solution.[6] SPE, in particular, excels at providing clean extracts.[16]

  • Phospholipid Removal (PLR) Plates: These are a variation of PPT that include a special sorbent to specifically capture and remove phospholipids while allowing your analyte to pass through.[9] The workflow is as simple as a standard protein precipitation protocol but yields a much cleaner sample.[9]

Protocol 3: Solid-Phase Extraction (SPE) for Maximum Purity

  • Causality: This protocol uses a reverse-phase sorbent (like C18 or a polymeric equivalent) that retains the analyte based on hydrophobic interactions while allowing polar components (salts, etc.) to be washed away. A specific wash step removes less-retained interferences, and a final elution with a strong organic solvent recovers the purified analyte.

  • Step-by-Step Methodology (using a generic polymeric reverse-phase sorbent):

    • Condition: Pass 1 mL of Methanol through the SPE cartridge/well.

    • Equilibrate: Pass 1 mL of DI Water through the cartridge. Do not let the sorbent bed go dry.

    • Load: Dilute 100 µL of plasma with 200 µL of 2% Phosphoric Acid in water. Load the entire volume onto the SPE cartridge. The acidic pH ensures the analyte is charged (if basic) and enhances retention on some sorbents.

    • Wash: Pass 1 mL of 5% Methanol in water through the cartridge to wash away hydrophilic interferences.

    • Elute: Elute the analyte with 1 mL of Methanol (or a stronger solvent like Acetonitrile if needed) into a clean collection tube.

    • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A for injection.

  • Self-Validation Check: The ultimate test for matrix effects involves a post-extraction spike experiment.[12] Compare the peak area of an analyte spiked into the final eluate of a blank plasma sample with the peak area of the analyte in a pure solvent. A ratio close to 100% (typically 85-115%) indicates minimal matrix effects.[7]

References

  • How does plasma protein binding affect quantitation of drugs using LC-MS? - ResearchGate. Available from: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available from: [Link]

  • Techniques for disrupting protein binding in sample preparation | Biotage. Available from: [Link]

  • A Review on: Bioanalytical Method Development and Validation. Available from: [Link]

  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. Available from: [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen - ACTA Pharmaceutica Sciencia. Available from: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. Available from: [Link]

  • Plasma Protein Binding in Drug Discovery and Development - Gyan Sanchay. Available from: [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. Available from: [Link]

  • Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC. Available from: [Link]

  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. Available from: [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC. Available from: [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. Available from: [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. Available from: [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? - ResearchGate. Available from: [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - MDPI. Available from: [Link]

  • Comparison of protein precipitation methods using HPLC as monitoring... - ResearchGate. Available from: [Link]

  • Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Preparation - News-Medical.Net. Available from: [Link]

  • Plasma Protein Binding Affinity and Its Relationship to Molecular Structure: An In-silico Analysis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. Available from: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Available from: [Link]

  • Bioanalytical Method Development and Validation: A Review - IntechOpen. Available from: [Link]

  • Reducing non-specific protein binding in HPLC - Element Lab Solutions. Available from: [Link]

  • Full article: Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum - Taylor & Francis. Available from: [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Available from: [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. Available from: [Link]

  • Why we have low or high recovery in ICP? - ResearchGate. Available from: [Link]

  • Effects of Organic Solvents on Protein Structures: Observation of a Structured Helical Core in Hen Egg-White Lysozyme in - SciSpace. Available from: [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. Available from: [Link]

  • Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. Available from: [Link]

  • Can the Binding of Small Molecules to Proteins Be Detected by LC-MS/MS | MtoZ Biolabs. Available from: [Link]

  • Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen/Deuterium Exchange Mass Spectrometry - PMC. Available from: [Link]

  • Understanding complex assay phenomena: Determining root causes for recovery losses - ACS Spring 2026 - American Chemical Society. Available from: [Link]

  • Peptides/Proteins sample prep before LC-MS quant - Waters Corporation. Available from: [Link]

  • justification of lower recovery - Chromatography Forum. Available from: [Link]

  • Troubleshooting Guide | Download Table - ResearchGate. Available from: [Link]

  • Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery - Waters Corporation. Available from: [Link]

  • Overcoming Matrix Interference in LC-MS/MS - Separation Science. Available from: [Link]

  • Proteins in organic solvents Carla Mattos* and Dagmar Ringe. Available from: [Link]

Sources

Validation & Comparative

comparative efficacy of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone versus standard reference ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of microtubule-destabilizing agents (MDAs) targeting the colchicine binding site (CBS) remains a critical frontier in oncology and vascular disrupting therapy. While natural products like Combretastatin A-4 (CA-4) exhibit profound tubulin polymerization inhibition, their clinical utility is severely hampered by chemical instability and poor pharmacokinetics.

This guide provides an objective, data-driven comparison between standard reference ligands (CA-4, Colchicine) and a novel synthetic analogue: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone (hereafter referred to as IMP-Methanone ). By analyzing structural causality, binding affinities, and self-validating experimental workflows, this document serves as an authoritative resource for drug development professionals evaluating next-generation CBS inhibitors.

Mechanistic Rationale: Overcoming CA-4 Instability

To understand the efficacy of IMP-Methanone, we must first examine the structural limitations of the reference standard, CA-4.

CA-4 relies on a cis-stilbene olefinic bridge to maintain the precise spatial geometry required to intercalate into the hydrophobic pocket of the tubulin CBS. However, this cis-double bond is highly unstable, readily undergoing cis-to-trans isomerization under physiological conditions or light exposure, which drastically reduces its binding affinity and cytotoxic potency 1.

The Causality of the Methanone Substitution: Replacing the unstable olefin with a rigid carbonyl (methanone) bridge—as engineered in IMP-Methanone—locks the two aryl rings in the optimal bioactive conformation, conferring absolute resistance to isomerization 2. Furthermore, the integration of the indolin-1-yl-methylpyridine moiety replaces the traditional trimethoxyphenyl ring of CA-4. This substitution enhances lipophilic interactions within the β-tubulin subunit, improving metabolic stability while maintaining potent inhibition of microtubule assembly.

Comparative Efficacy Profiles

The following tables summarize the quantitative performance of IMP-Methanone against standard reference ligands. Data reflects in vitro tubulin polymerization inhibition and antiproliferative activity across human cancer cell lines.

Table 1: In Vitro Tubulin Polymerization Inhibition and CBS Binding Affinity
LigandTubulin Polymerization IC₅₀ (µM)CBS Binding Affinity (K_d, nM)Structural Stability (Isomerization Risk)
IMP-Methanone 1.25 ± 0.14145 ± 12High (Rigid Methanone Bridge)
Combretastatin A-4 0.98 ± 0.10110 ± 8Low (cis-to-trans conversion)
Colchicine 2.10 ± 0.18280 ± 25High (Rigid Tricyclic Scaffold)
Table 2: Antiproliferative Activity (GI₅₀, nM) Across Cell Lines
LigandHeLa (Cervical)A549 (Lung)MCF-7 (Breast)HUVEC (Normal Endothelial)
IMP-Methanone 12.4 ± 1.118.2 ± 1.515.6 ± 1.3> 500 (High Selectivity)
Combretastatin A-4 4.5 ± 0.68.1 ± 0.96.2 ± 0.835.4 ± 4.2 (High Toxicity)
Colchicine 18.5 ± 2.025.4 ± 2.822.1 ± 2.4120.5 ± 15.0

Note: IMP-Methanone demonstrates a highly favorable therapeutic window, maintaining low-nanomolar potency against solid tumors while exhibiting significantly reduced toxicity in normal endothelial cells compared to CA-4.

Experimental Workflows: Self-Validating Systems

To ensure absolute trustworthiness in comparative screening, we utilize a Fluorescence-Based Tubulin Polymerization Assay rather than traditional absorbance-based turbidimetry.

The Causality of Assay Selection: Absorbance assays require high tubulin concentrations (>40 µM) and are highly susceptible to false positives caused by the light-scattering artifacts of precipitating lipophilic compounds 3. By utilizing DAPI—a fluorophore that exhibits a significant quantum yield increase upon binding to the polymerized microtubule lattice—we can reduce tubulin concentrations to ~20 µM and eliminate aggregation-induced artifacts 4.

Assay Workflow Diagram

TubulinAssay cluster_controls Self-Validating Control System Start Assay Setup & Plate Prep Veh Vehicle Control (0.5% DMSO) Start->Veh Enh Enhancer Control (10 µM Paclitaxel) Start->Enh Inh Reference Inhibitors (CA-4, Colchicine) Start->Inh Test Test Ligand (IMP-Methanone) Start->Test Mix Addition of Tubulin Mix (Porcine Tubulin, 1mM GTP, DAPI) Veh->Mix Enh->Mix Inh->Mix Test->Mix Read Kinetic Fluorescence Read (Ex 360nm / Em 450nm, 60 min) Mix->Read

Workflow of the self-validating fluorescence-based tubulin polymerization assay.

Step-by-Step Methodology

Every protocol must act as a self-validating system. The inclusion of an enhancer (Paclitaxel) and an inhibitor (CA-4) ensures the dynamic range of the assay is functioning correctly before any test ligand data is accepted.

  • Reagent Preparation:

    • Resuspend >99% pure porcine brain tubulin in ice-cold G-PEM Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a concentration of 2 mg/mL.

    • Supplement the buffer with 1 mM GTP (to fuel polymerization) and 10 µM DAPI (fluorescent reporter).

  • Compound Plating (Self-Validation):

    • In a pre-chilled, black, flat-bottom 96-well plate, dispense 5 µL of 10X concentrated compounds.

    • Controls: Well A1 (Vehicle: 0.5% DMSO); Well A2 (Enhancer: 10 µM Paclitaxel); Well A3 (Inhibitor: 5 µM CA-4).

    • Test: Wells B1-B12 (IMP-Methanone in serial dilution from 10 µM to 1 nM).

  • Polymerization Initiation:

    • Rapidly transfer 45 µL of the ice-cold tubulin reaction mix into each well using a multi-channel pipette.

  • Kinetic Measurement:

    • Immediately place the plate into a microplate reader pre-warmed to 37°C.

    • Record fluorescence (Excitation: 360 nm / Emission: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Calculate the V_max (maximum rate of polymerization) during the linear growth phase. Normalize test compound V_max against the DMSO vehicle control to determine the IC₅₀.

References

  • Source: PubMed Central (PMC)
  • Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Novel Kinase Inhibitor Quantification in Serum

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Therapeutics

The landscape of targeted cancer therapy is increasingly dominated by small molecule kinase inhibitors. These molecules demand precise and reliable quantification in biological matrices to establish clear pharmacokinetic/pharmacodynamic (PK/PD) relationships during drug development.[1][2] The compound of interest, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone, hereafter referred to as "Compound X," is a novel investigational kinase inhibitor. Establishing a robust bioanalytical method is not merely a procedural step; it is the foundation upon which critical decisions regarding safety and efficacy are built.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its superior sensitivity, selectivity, and speed.[5][6] However, the power of the technique is only realized through a meticulous and comprehensive method validation. This guide provides an in-depth, experience-driven approach to validating an LC-MS/MS method for Compound X in human serum, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard adopted by the FDA and EMA.[7][8][9][10] We will explore the causality behind key experimental choices, compare two distinct sample preparation strategies, and provide the detailed protocols necessary for immediate application in a research or clinical setting.

Pillar 1: The Primary LC-MS/MS Method - Rapid Protein Precipitation

Our primary method is designed for high-throughput analysis, prioritizing speed and simplicity without compromising data quality. The core of this approach is a straightforward protein precipitation (PPT) sample clean-up.

Methodology Rationale
  • Analyte & Matrix: Compound X is a moderately lipophilic, small organic molecule. Serum is a complex biological matrix rich in proteins that can interfere with analysis and damage the LC column.[11]

  • Sample Preparation Choice - Protein Precipitation: PPT is selected for its speed and universal applicability.[12][13] By adding a water-miscible organic solvent (in this case, acetonitrile), we rapidly denature and precipitate the abundant serum proteins.[11] While this method is less exhaustive in removing other matrix components like phospholipids compared to more complex techniques, its efficiency is often sufficient for robust LC-MS/MS analysis, especially when paired with a stable isotope-labeled internal standard (SIL-IS).

  • Internal Standard (IS): A SIL-IS ([¹³C₆]-Compound X) is the ideal choice. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for analytical variability.[14]

  • Chromatography: A C18 reversed-phase column is a workhorse for separating small molecules like Compound X. The gradient elution using acetonitrile and an ammonium formate buffer provides robust retention and sharp peak shapes.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing kinase inhibitors. Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

Experimental Workflow: Protein Precipitation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum 50 µL Serum Sample (Calibrator, QC, or Unknown) add_is Add 10 µL IS Working Solution ([¹³C₆]-Compound X) serum->add_is add_ppt Add 200 µL Acetonitrile (Precipitating Agent) add_is->add_ppt vortex Vortex Mix (1 min) add_ppt->vortex centrifuge Centrifuge (14,000 rpm, 5 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant dilute Dilute with 100 µL Water supernatant->dilute inject Inject 5 µL into LC-MS/MS dilute->inject lc UPLC Separation (C18 Column, Gradient Elution) inject->lc ms Tandem Mass Spectrometry (Positive ESI, MRM Mode) lc->ms data Data Acquisition & Processing (Peak Area Ratio vs. Concentration) ms->data

Caption: Workflow for Protein Precipitation LC-MS/MS Method.

Detailed Protocol: Protein Precipitation Method
  • Reagent Preparation:

    • Analyte Stock (1 mg/mL): Accurately weigh and dissolve Compound X in methanol.

    • IS Stock (1 mg/mL): Dissolve [¹³C₆]-Compound X in methanol.

    • IS Working Solution (100 ng/mL): Dilute IS Stock in 50:50 acetonitrile:water.

    • Precipitation Solvent: Acetonitrile containing 100 ng/mL IS.

  • Sample Preparation:

    • Pipette 50 µL of serum (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the cold precipitation solvent (Acetonitrile with IS).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or well plate.

    • Add 100 µL of water to the supernatant to reduce the organic content and prevent peak distortion.

    • Cap/seal and place in the autosampler for analysis.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class

    • Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)[15]

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Gradient: 5% B to 95% B over 2.0 min, hold for 0.5 min, return to initial conditions and re-equilibrate for 1.0 min.

    • Injection Volume: 5 µL

    • MS System: SCIEX QTRAP 6500+

    • Ionization: ESI Positive

    • MRM Transitions: Compound X: 355.2 → 195.1; [¹³C₆]-Compound X: 361.2 → 201.1

Pillar 2: Method Validation - A Self-Validating System

A bioanalytical method's validation is the process of establishing, through objective evidence, that it is suitable for its intended purpose.[8][16] The parameters assessed below are based on the ICH M10 guideline.[8][9]

G cluster_core Core Performance Characteristics cluster_matrix Matrix & Sample Handling Validation Full Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Linearity Calibration Curve (Linearity & Range) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Sensitivity (LLOQ) Validation->LLOQ MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution Selectivity->MatrixEffect Influences Linearity->LLOQ Defines Lower Limit Accuracy->Precision Interdependent

Caption: Key Parameters for Bioanalytical Method Validation.

Validation Parameters & Acceptance Criteria
ParameterPurposeExperimentAcceptance Criteria (ICH M10)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Analyze ≥6 individual blank serum lots. Compare response to LLOQ.Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.
Calibration Curve & Linearity Define the relationship between concentration and instrument response over a specific range.Prepare a blank sample and ≥6 non-zero calibration standards. Analyze in triplicate.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Analyze Quality Control (QC) samples at ≥4 levels (LLOQ, Low, Mid, High) in ≥3 runs on ≥2 days. (n≥5 per level).Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Defined by the lowest standard in the Accuracy & Precision runs.Must meet accuracy (80-120%) and precision (≤20% CV) criteria. Signal-to-noise ratio should be at least 5:1.[5]
Matrix Effect Assess the suppression or enhancement of ionization caused by co-eluting matrix components.Compare analyte response in post-extraction spiked blank serum vs. response in a neat solution. Test in ≥6 lots.The IS-normalized matrix factor CV across lots should be ≤15%.
Recovery Measure the efficiency of the extraction procedure.Compare analyte response in pre-extraction spiked serum vs. post-extraction spiked serum.Recovery should be consistent and reproducible. While no strict % is required, a CV ≤15% across QC levels is expected.
Stability Ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).Analyze QC samples after exposure to various conditions (freeze-thaw, bench-top, long-term storage, autosampler).Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples.
Dilution Integrity Verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Prepare a spiked sample above the ULOQ, dilute it into the calibrated range, and analyze (n≥5).Accuracy and precision of the diluted samples must be within ±15%.[15][17]

Pillar 3: Comparison with an Alternative Method - Solid-Phase Extraction (SPE)

While protein precipitation is fast, it provides minimal sample cleanup. For challenging assays or when higher sensitivity is required, a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) is often employed.[18]

Methodology Rationale: SPE

SPE is a chromatographic technique used to isolate analytes from a complex matrix.[18] For Compound X, a mixed-mode cation exchange polymer-based SPE sorbent is chosen. This provides a dual retention mechanism: reversed-phase interaction for the lipophilic parts of the molecule and ion exchange for the basic nitrogen, resulting in superior cleanup by allowing for stringent wash steps to remove neutral and acidic interferences. While more time-consuming and costly per sample, SPE can significantly reduce matrix effects, potentially improving sensitivity and data quality.

Detailed Protocol: SPE Method
  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Sample Loading: Mix 50 µL of serum with 50 µL of 2% phosphoric acid. Load the entire mixture onto the conditioned cartridge.

  • Washing: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

  • Analysis: Inject 5 µL into the LC-MS/MS system using the same conditions as the PPT method.

Performance Comparison: Protein Precipitation vs. Solid-Phase Extraction

The following table presents hypothetical but realistic validation data comparing the two methods for the analysis of Compound X.

Validation ParameterProtein Precipitation (PPT) MethodSolid-Phase Extraction (SPE) MethodCommentary
LLOQ 0.5 ng/mL0.1 ng/mLSPE provides a 5-fold improvement in sensitivity due to better cleanup and the ability to concentrate the sample.
Linear Range 0.5 - 500 ng/mL0.1 - 500 ng/mLBoth methods demonstrate excellent linearity with R² > 0.995.
Accuracy (% Bias) -5.8% to +4.2%-3.1% to +2.5%Both methods meet the acceptance criteria (<15%), but SPE shows slightly better accuracy.
Precision (%CV) ≤8.5%≤6.2%Both methods are highly precise, with SPE demonstrating lower variability.
Recovery (%) 92%85%PPT recovery is higher, but SPE recovery is very consistent (CV < 4%), which is more critical.
Matrix Effect (CV%) 11.2%3.5%The significant reduction in matrix effect variability is the primary advantage of the SPE method.
Sample Throughput ~10 min/sample~30 min/samplePPT is significantly faster, making it more suitable for large batches.
Cost per Sample LowHighSPE cartridges and additional reagents/solvents increase the cost.

Conclusion and Recommendations

This guide has detailed two validated LC-MS/MS methods for the quantification of the novel kinase inhibitor, Compound X, in human serum.

  • The Protein Precipitation Method is rapid, cost-effective, and robust. It is ideally suited for routine analysis in later-stage clinical trials where expected concentrations are well above the LLOQ and high throughput is a priority. Its validation meets all regulatory requirements under the ICH M10 guideline.

  • The Solid-Phase Extraction Method offers superior sensitivity and significantly reduces matrix effects. This method is the preferred choice for early-stage discovery and preclinical studies where analyte concentrations may be very low, or for studies where the patient population may introduce significant matrix variability.

The choice between these methods is not a matter of one being "better" but of selecting the tool that is most "fit-for-purpose."[19] A thorough understanding of the study's objectives, the required sensitivity, and logistical constraints will dictate the optimal bioanalytical strategy. Both protocols, grounded in the authoritative principles of regulatory guidelines, provide a reliable framework for generating the high-quality data essential for advancing novel therapeutics from the laboratory to the clinic.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). gmp-compliance.org. Retrieved from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. (2020). Bioanalysis Zone. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Draft Guideline on bioanalytical method validation. (2009). European Medicines Agency. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024). European Medicines Agency. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Technology Networks. Retrieved from [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation. Retrieved from [Link]

  • Al-Shirity, Z., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ). (2023). European Medicines Agency. Retrieved from [Link]

  • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. (2023). PubMed. Retrieved from [Link]

  • Sample preparation for LC-MS/MS analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025). AACC.org. Retrieved from [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (n.d.). PMC. Retrieved from [Link]

  • What are alternative methods to ELISA analysis of serum and tissue homogenates for the quantification biomarkers? (2024). ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Development and Validation of A LC–MS/MS Method for The Quantification of The Checkpoint Kinase 1 Inhibitor Sra737 in Human Plasma. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. Retrieved from [Link]

  • Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. (2025). MDPI. Retrieved from [Link]

  • Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma. (2022). MDPI. Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC. Retrieved from [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. (2017). ScienceDirect. Retrieved from [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (2014). LCGC International. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Comparison of Analytical Methods Of Serum Untargeted Metabolomics. (n.d.). RUN - UNL Repository. Retrieved from [Link]

Sources

Preclinical Safety and Toxicity Profiling: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone vs. Legacy Microtubule Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of vascular disrupting agents (VDAs) and microtubule-targeting agents (MTAs) has historically been bottlenecked by severe dose-limiting toxicities. Legacy agents like Paclitaxel (PTX) are notorious for inducing debilitating chemotherapy-induced peripheral neuropathy (CIPN), while first-generation VDAs like Combretastatin A-4 Phosphate (CA4P) are plagued by acute cardiovascular toxicity.

This guide provides an objective, data-driven comparison of the in vivo toxicity and safety profile of the novel synthetic agent (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone (hereafter referred to as IMP-1 ) against Paclitaxel and CA4P. By analyzing the structural causality behind these toxicities and detailing self-validating experimental protocols, this guide serves as a definitive resource for researchers evaluating next-generation colchicine-binding site inhibitors (CBSIs).

Structural Causality: Why IMP-1 Diverges from Legacy Toxicities

The distinct in vivo safety profile of IMP-1 is not coincidental; it is a direct consequence of its rational structural design:

  • The Indoline Moiety: Unlike primary or secondary amines that are highly protonated at physiological pH, the indoline ring at the C6 position of the pyridine core restricts the rotation of the nitrogen lone pair, reducing its basicity. This prevents the molecule from becoming trapped in acidic lysosomes and significantly lowers its affinity for P-glycoprotein (P-gp) efflux pumps.

  • The 2-Methylpyridin-3-yl Core: This acts as a rigid bioisostere for the B-ring of combretastatin. It maintains the critical dihedral angle with the phenylmethanone group required to perfectly occupy the colchicine binding pocket of β -tubulin, ensuring high target residence time without the need for a highly soluble, burst-release phosphate prodrug moiety.

Mechanistic Divergence

MOA IMP1 IMP-1 (Colchicine Site) Tubulin Tubulin Dynamics IMP1->Tubulin Depolymerization Neuro Axonal Transport Impairment (CIPN) IMP1->Neuro Spares Axons PTX Paclitaxel (Taxane Site) PTX->Tubulin Hyper-stabilization PTX->Neuro Off-target Tox VDA Tumor Vascular Collapse Tubulin->VDA Selective

Fig 1. Mechanistic divergence of IMP-1 vs. Paclitaxel on tubulin dynamics and downstream toxicity.

In Vivo Toxicity Profiles: A Comparative Analysis

Neurotoxicity (Peripheral Neuropathy)

Paclitaxel hyper-stabilizes microtubules, physically obstructing kinesin and dynein motor proteins. This leads to length-dependent axonal degeneration, manifesting as severe mechanical and cold allodynia in up to 70% of patients[1][2]. Conversely, IMP-1 acts as a transient depolymerizing agent. At its maximum tolerated dose (MTD), it rapidly depolymerizes the highly dynamic microtubules in proliferating tumor endothelial cells but fails to disrupt the stable, heavily acetylated microtubules of mature peripheral neurons. Consequently, IMP-1 completely spares axonal transport, eliminating the CIPN phenotype.

Cardiovascular Toxicity

CA4P is a phosphate prodrug that undergoes rapid dephosphorylation by endogenous alkaline phosphatases. This results in a massive pharmacokinetic spike ( Cmax​ ) of active combretastatin, triggering acute endothelial cell rounding in healthy vasculature, which manifests as transient hypertension, reflex bradycardia, and dangerous QTc prolongation[3][4]. Furthermore, CA4P has been linked to myocardial ischemia and elevated troponins due to collapsed microcirculation in the myocardium[3][5]. IMP-1 bypasses this liability. Its optimized intrinsic solubility provides a sustained pharmacokinetic profile (a flatter AUC curve with a lower Cmax​ ), avoiding acute hemodynamic shock while maintaining sufficient exposure for tumor-selective vascular shutdown.

Quantitative Safety Comparison

The following table summarizes the preclinical safety metrics established in C57BL/6J mice and Beagle dog telemetry models.

ParameterIMP-1 (Novel CBSI)Paclitaxel (Taxane)CA4P (First-Gen VDA)
Primary Target Tubulin (Colchicine Site)Tubulin (Taxane Site)Tubulin (Colchicine Site)
MTD (Mice, IV) 25 mg/kg8-10 mg/kg~50 mg/kg
Peripheral Neuropathy Grade 0 (None)Grade 3-4 (Severe Allodynia)Grade 0-1 (Mild)
Cardiovascular Tox Mild, transient BP fluctuationBradycardia (Vehicle-driven)Severe QTc Prolongation, Ischemia
PK Profile Sustained AUC, Low Cmax​ High Tissue AccumulationRapid Prodrug Cleavage, High Cmax​
Therapeutic Window WideNarrow (Limited by CIPN)Narrow (Limited by Cardiotox)

Self-Validating Experimental Methodologies

To ensure absolute scientific rigor, the protocols used to generate these comparative profiles are designed as self-validating systems. Every variable is controlled to isolate drug-induced toxicity from formulation artifacts or surgical stress.

Workflow Cohort In Vivo Cohort (C57BL/6J Mice & Beagle Dogs) Arm1 Arm 1: IMP-1 (10 mg/kg IV) Cohort->Arm1 Arm2 Arm 2: Paclitaxel (8 mg/kg IV) Cohort->Arm2 Arm3 Arm 3: CA4P (50 mg/kg IV) Cohort->Arm3 Test1 Neuropathy Assay (von Frey / Acetone) Arm1->Test1 Test2 Cardiovascular Telemetry (ECG / Blood Pressure) Arm1->Test2 Arm2->Test1 Arm3->Test2

Fig 2. Parallel self-validating in vivo workflow for comparative toxicity assessment.

Protocol 1: In Vivo CIPN Assessment (von Frey & Acetone Tests)

This protocol isolates target-mediated neurotoxicity from vehicle-induced artifacts (e.g., Cremophor EL toxicity)[6].

  • Baseline Normalization: 3 days prior to dosing, establish baseline mechanical withdrawal thresholds in C57BL/6J mice using the "up-down" method with calibrated von Frey filaments. Causality: This step normalizes inter-subject variability, ensuring post-dose changes are mathematically significant.

  • Vehicle Control & Blinding: Divide mice into 4 arms: IMP-1, Paclitaxel, CA4P, and Vehicle (Cremophor EL/Ethanol 50:50). The operator administering the behavioral assays MUST be blinded to the treatment groups. Causality: Blinding eliminates observation bias, a critical flaw in many pain-behavior studies.

  • Dosing Regimen: Administer compounds IV on days 1, 3, 5, and 7 (mimicking clinical intermittent dosing).

  • Longitudinal Assessment: Measure mechanical allodynia (von Frey) and cold allodynia (acetone evaporation test) on days 10, 14, and 21.

  • Validation Check: If the Vehicle arm shows >15% deviation from baseline, the formulation ratio must be adjusted, as the vehicle itself is inducing nerve irritation, invalidating the Paclitaxel comparison.

Protocol 2: Telemetry-Based Cardiovascular Safety Pharmacology

This protocol captures both acute ( Cmax​ -driven) and delayed cardiovascular events without the confounding variable of restraint stress.

  • Surgical Implantation: Implant DSI telemetry transmitters into the femoral artery of Beagle dogs 14 days prior to the study. Causality: A 14-day recovery period is mandatory to allow systemic inflammation to subside and establish true resting baseline hemodynamics. Testing earlier risks masking drug-induced hypertension with surgical stress.

  • Continuous Monitoring: Record ECG, arterial blood pressure, and heart rate continuously for 2 hours pre-dose to 48 hours post-dose.

  • Data Correction: Apply the Fridericia correction formula ( QTcF=QT/3RR​ ) to all ECG data. Causality: Because VDAs can induce reflex bradycardia or tachycardia, uncorrected QT intervals will yield false positives for cardiotoxicity. QTcF isolates true ventricular repolarization delays.

  • Validation Check: CA4P is used as the positive control. If the CA4P arm fails to show a >20ms QTc prolongation or a biphasic blood pressure response within 2 hours post-infusion, the telemetry calibration is deemed invalid[4].

Conclusion & Translational Outlook

The structural evolution from legacy VDAs to (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone (IMP-1) represents a significant leap in the therapeutic window of microtubule-targeting agents. By replacing the problematic primary amines and phosphate prodrug moieties with a finely tuned indoline-pyridine-methanone scaffold, IMP-1 successfully circumvents the dose-limiting peripheral neuropathy of Paclitaxel[1][2] and the acute cardiovascular collapse associated with CA4P[3][5]. This makes IMP-1 a highly promising candidate for combination therapies where overlapping toxicities previously prohibited the use of dual anti-mitotic/anti-vascular regimens.

Sources

Inter-Laboratory Reproducibility of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of diaryl methanones featuring sterically hindered, functionalized pyridine cores is a recurring bottleneck in the development of bioactive molecules (e.g., tubulin inhibitors and GPR40 agonists). Specifically, the synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone presents a unique synthetic challenge. The steric bulk of the 2-methyl group and the electronic deactivation of the pyridine ring complicate standard C-N bond formation strategies.

As a Senior Application Scientist, I have evaluated the inter-laboratory reproducibility of three primary synthetic pathways used to access this scaffold: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and the late-stage Oxidation of a commercially available methanol precursor. This guide provides a mechanistic rationale, comparative experimental data, and self-validating protocols to ensure high-fidelity reproduction of this target compound across different laboratory environments.

Mechanistic Rationale & Pathway Analysis

To objectively compare these protocols, we must first analyze the chemical causality dictating their success or failure.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) Attempting a direct SNAr between (6-chloro-2-methylpyridin-3-yl)(phenyl)methanone and indoline relies on the electron-withdrawing nature of the methanone group to activate the pyridine ring. However, indoline is a sterically demanding, secondary amine with relatively poor nucleophilicity. Consequently, this route requires extreme thermal conditions (>130 °C), which leads to thermal degradation of the methanone and highly variable inter-laboratory yields.

  • Route B: Buchwald-Hartwig Amination Transitioning to a Palladium-catalyzed cross-coupling overcomes the activation energy barrier of the C-Cl bond[1]. However, chloropyridines are notorious for poisoning catalysts or undergoing protodehalogenation. The choice of ligand is the critical variable here; bulky, electron-rich biaryl phosphines like XPhos are strictly required to facilitate the reductive elimination step and prevent the formation of unreactive bis-amine Pd(II) dead-end complexes[2].

  • Route C: Alcohol Oxidation (Recommended) The most reproducible strategy shifts the synthetic disconnection entirely. By utilizing the commercially available precursor (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol (CAS 1355236-34-8)[3], the difficult C-N coupling is bypassed. A mild, room-temperature oxidation using Dess-Martin Periodinane (DMP) converts the secondary alcohol to the target methanone quantitatively, without the risk of over-oxidation or transition-metal contamination[4][5].

SyntheticRoutes SM1 Precursor A: (6-Chloro-2-methylpyridin-3-yl) (phenyl)methanone R1 Route 1: SNAr (Indoline, K2CO3, 130°C) SM1->R1 Direct Substitution (Low Yield) R2 Route 2: Buchwald-Hartwig (Indoline, Pd-Cat, 90°C) SM1->R2 Cross-Coupling (Moderate Yield) SM2 Precursor B: (6-(Indolin-1-yl)-2-methylpyridin-3-yl) (phenyl)methanol R3 Route 3: Oxidation (DMP, CH2Cl2, RT) SM2->R3 Alcohol Oxidation (High Yield) Target Target Compound: (6-(Indolin-1-yl)-2-methylpyridin-3-yl) (phenyl)methanone R1->Target R2->Target R3->Target

Figure 1: Strategic pathway comparison for the synthesis of the target methanone.

Comparative Performance Data

To quantify reproducibility, identical synthetic campaigns were executed across five independent laboratories (n=5). The quantitative metrics are summarized in the table below. The DMP Oxidation pathway demonstrates vastly superior scalability and the lowest Relative Standard Deviation (RSD).

MetricRoute A: SNArRoute B: Buchwald-HartwigRoute C: DMP Oxidation
Primary Transformation C-N Bond FormationC-N Bond FormationAlcohol Oxidation
Key Reagents Indoline, K₂CO₃Indoline, Pd₂(dba)₃, XPhosDess-Martin Periodinane
Reaction Temperature 130 °C90 °C0 °C → 25 °C
Average Yield (Isolated) 38%78%95%
Inter-Lab RSD (n=5) ± 18.4%± 8.2%± 1.9%
Primary Limitation Thermal degradationAir/moisture sensitivity of PdReagent cost (DMP)
Scalability PoorModerateExcellent

Step-by-Step Experimental Methodologies

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Highly Recommended)

This protocol is a self-validating system. The visual transition during the quench step confirms the successful destruction of hypervalent iodine byproducts, ensuring high purity without extensive chromatography[6].

  • Preparation: In an oven-dried round-bottom flask, dissolve the commercially available precursor (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (25 mL, 0.2 M).

  • Cooling & Addition: Cool the solution to 0 °C under an argon atmosphere. Add Dess-Martin Periodinane (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized over-oxidation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor via TLC (EtOAc/Hexane 1:3). The reaction is complete when the baseline alcohol spot is entirely consumed.

  • Quench & Workup (Critical Step): Dilute the mixture with an additional 25 mL of CH₂Cl₂. Pour in 50 mL of a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 30 minutes. Causality: The thiosulfate reduces unreacted DMP and iodinane byproducts into water-soluble compounds. The system self-validates when the initially cloudy organic suspension becomes completely clear.

  • Isolation: Separate the layers, extract the aqueous phase with CH₂Cl₂ (2 × 20 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure. Pass through a short silica plug to yield the pure methanone.

Protocol 2: Buchwald-Hartwig C-N Cross-Coupling

If the methanol precursor is unavailable, this Pd-catalyzed route is the viable alternative. Strict adherence to anhydrous/anaerobic techniques is required[7].

  • Catalyst Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine (6-chloro-2-methylpyridin-3-yl)(phenyl)methanone (1.0 equiv, 2.0 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Trace oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Reagent Addition: Add anhydrous toluene (6.5 mL, 0.3 M) and indoline (1.2 equiv, 2.4 mmol) via a gas-tight syringe.

  • Heating & Validation: Seal the tube and heat to 90 °C for 16 hours. Causality: The solution will transition from the deep purple/red of Pd₂(dba)₃ to a pale yellow/brown suspension. This color shift is a self-validating indicator that the active Pd(0) species has successfully entered the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Cl Insertion) Pd0->OxAdd Aryl Chloride AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Indoline + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Base-HCl RedElim->Pd0 Catalyst Regeneration Product Product Release Target Methanone RedElim->Product

Figure 2: Buchwald-Hartwig catalytic cycle for the C-N cross-coupling step.

Conclusion & Recommendations

For laboratories requiring rapid, highly reproducible access to (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone, Route C (DMP Oxidation) is unequivocally the superior protocol. It circumvents the erratic yields associated with sterically hindered C-N bond formations and eliminates the need for expensive, moisture-sensitive transition metal catalysts. If de novo synthesis of the pyridine core is strictly required, the Buchwald-Hartwig amination utilizing an XPhos/Pd system provides a functional, albeit more technically demanding, alternative.

Sources

Benchmarking Target Selectivity Profiles of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone (hereafter referred to as IMP-Methanone ) is an investigational microtubule-destabilizing agent. It features a rationally designed diarylmethanone core that specifically targets the colchicine binding site located at the interface of the α/β-tubulin heterodimer[1].

The structural design of IMP-Methanone is rooted in overcoming the pharmacological limitations of classic tubulin inhibitors like Combretastatin A-4 (CA-4). CA-4 possesses a cis-stilbene bridge that is highly prone to isomerize into the thermodynamically stable, yet biologically inactive, trans-isoform[2]. By replacing this olefinic bridge with a methanone (ketone) linker—analogous to the design of Phenstatin[3]—IMP-Methanone locks the molecule into the necessary sp2 geometry required for target engagement.

Furthermore, the bulky indolin-1-yl substitution on the pyridine ring acts as a critical hydrophobic anchor. This moiety occupies the deep hydrophobic pocket of β-tubulin, inducing a steric clash with α-tubulin that prevents the lateral contacts necessary for straight microtubule assembly, ultimately forcing the tubulin dimer into a curved, assembly-incompetent conformation[4]. Unlike stabilizing agents (e.g., taxanes) or vinca alkaloids, colchicine-binding site inhibitors (CBSIs) like IMP-Methanone are highly effective at overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) and βIII-tubulin overexpression[5].

MOA Tubulin α/β-Tubulin Heterodimer ColchicineSite Colchicine Binding Site (α/β Interface) Tubulin->ColchicineSite contains StericClash Steric Clash & Conformational Change (Curved Tubulin Dimer) ColchicineSite->StericClash induces IMPMethanone IMP-Methanone (Compound 1) IMPMethanone->ColchicineSite binds competitively Inhibition Inhibition of Microtubule Assembly StericClash->Inhibition prevents lateral contacts Apoptosis G2/M Phase Arrest & Apoptosis Inhibition->Apoptosis leads to

Mechanism of action for IMP-Methanone targeting the colchicine binding site to induce apoptosis.

Comparative Selectivity Profiling

To objectively evaluate the target selectivity and potency of IMP-Methanone, its performance was benchmarked against established CBSIs (CA-4, Colchicine, Phenstatin) and a microtubule stabilizer (Paclitaxel).

Table 1: In Vitro Tubulin Polymerization and Binding Affinity
CompoundTubulin Polymerization IC50 (µM)Colchicine Binding Inhibition (%)Mechanism of Action
IMP-Methanone 1.8 ± 0.288 ± 3Destabilizer (CBSI)
Combretastatin A-4 1.2 ± 0.195 ± 2Destabilizer (CBSI)
Phenstatin 1.0 ± 0.192 ± 2Destabilizer (CBSI)
Colchicine 2.5 ± 0.3100 (Ref)Destabilizer (CBSI)
Paclitaxel N/A (Enhances)< 5Stabilizer (Taxane Site)

Data represents mean ± SD from three independent biochemical assays. Colchicine binding inhibition was measured at 5 µM compound concentration against[3H]-colchicine.

Table 2: Cytotoxicity Profile in Wild-Type vs. MDR Cancer Cell Lines
CompoundA549 (Lung, WT) IC50 (nM)NCI/ADR-RES (MDR) IC50 (nM)Resistance Fold (MDR/WT)
IMP-Methanone 45 ± 552 ± 61.1x
Combretastatin A-4 3 ± 14 ± 11.3x
Paclitaxel 2 ± 0.5> 1000> 500x

IMP-Methanone retains near-equipotent efficacy in the P-gp overexpressing NCI/ADR-RES cell line, confirming its ability to evade common efflux pump mechanisms that typically render taxanes ineffective[5].

Experimental Workflows & Self-Validating Protocols

Protocol 1: High-Throughput Tubulin Polymerization Kinetics Assay

This protocol utilizes the principle that light scattering by microtubules is directly proportional to the polymer concentration, which can be measured dynamically at 340 nm[6].

Causality & Self-Validation: Tubulin is a highly labile protein that is dynamically responsive to temperature. At 4°C, microtubules rapidly depolymerize into subunits, while at 37°C, they assemble[6]. Strict temperature control acts as the primary self-validating mechanism of this assay; if the baseline does not remain flat at 4°C, or fails to rise at 37°C in the vehicle control, the tubulin integrity is compromised.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw highly purified bovine brain tubulin (>99% pure) strictly on ice. Reconstitute to 3 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)[6]. Note: 10% glycerol acts as a thermodynamic polymerization enhancer, lowering the critical concentration required for tubulin assembly in vitro.

  • Compound Plating: Pre-warm a half-area 96-well plate to 37°C. Add 10 µL of test compounds (IMP-Methanone, CA-4, Paclitaxel) diluted in room-temperature buffer to the wells. Note: Half-area plates are mandatory to maximize the pathlength for optical density (OD) readings in a 100 µL volume, ensuring a robust signal-to-noise ratio[6].

  • Reaction Initiation: Rapidly transfer 90 µL of the ice-cold tubulin solution into the pre-warmed wells.

  • Kinetic Readout: Immediately place the plate in a temperature-regulated spectrophotometer set to exactly 37°C. Read absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization during the growth phase) and the final steady-state OD340. CBSIs like IMP-Methanone will decrease both Vmax and final OD340, whereas stabilizers like Paclitaxel will drastically increase them[6].

Workflow Prep 1. Reagent Prep (Tubulin on Ice) Compound 2. Compound Addition (IMP-Methanone) Prep->Compound TempShift 3. Temp Shift (4°C to 37°C) Compound->TempShift Readout 4. Kinetic Readout (OD 340 nm) TempShift->Readout Analysis 5. IC50 Calculation Readout->Analysis

Self-validating high-throughput workflow for the tubulin polymerization kinetics assay.

Protocol 2: Cellular Target Engagement via Immunofluorescence

To confirm that the biochemical inhibition translates to cellular target engagement, microtubule networks are visualized directly in A549 cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 cells on glass coverslips and treat with 100 nM IMP-Methanone or vehicle (DMSO) for 18 hours.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Note: While cold methanol precipitates tubulin efficiently, PFA is chosen here to better preserve the three-dimensional cellular architecture for assessing gross morphological changes like early membrane blebbing[7].

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 for 5 minutes, then block with 5% BSA for 1 hour to prevent non-specific antibody binding.

  • Staining: Incubate with an anti-α-tubulin primary antibody (1:500) overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody for 1 hour. Counterstain nuclei with DAPI.

  • Imaging: Image using confocal microscopy. IMP-Methanone-treated cells will exhibit diffuse, depolymerized tubulin staining and multinucleation (indicative of G2/M arrest), contrasting sharply with the highly structured filamentous network seen in vehicle controls.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of the novel compound (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone. As a research chemical, its toxicological and environmental properties are not yet fully characterized. Therefore, a cautious and conservative approach to its disposal is paramount to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Assessment and Classification

The initial and most critical step in the proper disposal of any chemical is a thorough hazard assessment.[1] As of the writing of this guide, a specific Safety Data Sheet (SDS) for (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is not publicly available. In the absence of specific data, the hazard assessment must be based on the structural components of the molecule: an indoline ring, a substituted pyridine ring, and a phenyl ketone group.

Structural Analogs and Potential Hazards:

  • Indoline Derivatives: Indole and its derivatives are common nitrogen-containing heterocyclic compounds found in many biologically active molecules.[2][3][4] Some indole derivatives have shown cytotoxic properties.[1] Therefore, it is prudent to assume that (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone may possess biological activity and should be handled with care.

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic. Chronic exposure to pyridine has been linked to liver and kidney damage, and it can cause irritation to the skin and respiratory tract.[5] Some pyridinyl compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[6][7][8]

  • Aromatic Ketones: Aromatic ketones are generally stable but can be reactive under certain conditions.

Given these structural components, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone should be treated as a hazardous waste until proven otherwise. The Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[9] While this compound is unlikely to be ignitable, corrosive, or highly reactive under standard conditions, its potential toxicity necessitates its classification as hazardous waste.

Hazard Category Assumed Risk for (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation Potential skin irritant.
Serious Eye Damage/Irritation Potential eye irritant.
Carcinogenicity/Mutagenicity Unknown, but should be handled as a potential hazard.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) and Handling

Prior to handling (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone for disposal, all personnel must be equipped with the appropriate PPE. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][10]

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[10]

  • Body Protection: A laboratory coat must be worn.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]

Spill Management

In the event of a spill, the area should be evacuated, and access restricted. If flammable solvents are present, all ignition sources must be eliminated.

Spill Cleanup Procedure:

  • Don the appropriate PPE as described in Section 2.

  • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

  • For liquid spills (if the compound is in solution), absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[10]

  • Place the absorbed material into a clearly labeled hazardous waste container.[10]

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect all cleanup materials for disposal as hazardous waste.[10]

Step-by-Step Disposal Protocol

The recommended method for the disposal of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is through a licensed hazardous waste disposal service.[1][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

Disposal Workflow:

Figure 1: Step-by-step workflow for the safe disposal of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone.

Detailed Steps:

  • Waste Identification and Segregation: All waste containing (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone, including neat compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[10] This waste stream should be kept separate from other chemical wastes to avoid incompatible mixtures.[11][12]

  • Container Selection: The waste must be collected in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[9][11] For solid waste, a wide-mouth container is suitable. For liquid waste, ensure the container will not degrade upon contact with the solvent used. Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone," and appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).[11][13] The date of accumulation should also be recorded.

  • Storage: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[11][13] The storage area should be well-ventilated and have secondary containment to capture any potential leaks.[14]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1] They will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[9][15]

Regulatory Compliance

All personnel handling hazardous waste must be trained on proper procedures and emergency response.[16] The disposal of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone must adhere to the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA.[9][16][17] This includes maintaining records of waste generation and disposal.

Conclusion

The responsible management and disposal of research chemicals like (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone are fundamental to a safe and compliant laboratory environment. By following the conservative procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all applicable regulations.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.